2-Amino-3-ethoxypropan-1-ol
Description
BenchChem offers high-quality 2-Amino-3-ethoxypropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-ethoxypropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-3-ethoxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOQCJMDHZROCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 2-Amino-3-ethoxypropan-1-ol (2A3EP) in Advanced Synthetic Chemistry and Drug Discovery
Executive Summary & Chemical Profiling
In modern drug discovery and complex organic synthesis, aliphatic amino alcohols serve as indispensable chiral building blocks. 2-Amino-3-ethoxypropan-1-ol (2A3EP) is a highly versatile, bifunctional molecule characterized by a primary amine, a primary hydroxyl group, and an ethoxy ether linkage. This specific structural triad provides a unique balance of hydrophilicity, hydrogen-bond accepting/donating capacity, and controlled lipophilicity, making it a privileged motif for synthesizing active pharmaceutical ingredients (APIs).
Understanding the precise stereochemical identity of 2A3EP is critical for drug development, as enantiomeric purity directly dictates the binding affinity and pharmacokinetic profile of the resulting drug candidates.
Quantitative Physicochemical Data
The following table summarizes the core properties and registry data for 2A3EP and its commercially relevant salt forms, consolidating data from chemical databases ([1], [2]).
| Property | Value |
| Chemical Name | 2-Amino-3-ethoxypropan-1-ol |
| Molecular Formula | C₅H₁₃NO₂[3] |
| Molecular Weight | 119.16 g/mol [3] |
| Monoisotopic Mass | 119.09463 Da[1] |
| SMILES (2S enantiomer) | CCOCN[1] |
| CAS Number (Racemic Base) | 1342016-96-9[2] |
| CAS Number (2S Base) | 58577-92-7[3] |
| CAS Number (2S HCl Salt) | 1807912-14-6 |
| CAS Number (2R HCl Salt) | 1000162-19-5[4] |
| CAS Number (Racemic HCl Salt) | 1955515-32-8[5] |
Mechanistic Utility in Drug Design: The APJ Receptor Paradigm
The strategic inclusion of 2A3EP in a drug scaffold is rarely accidental; it is driven by the need for precise spatial interactions within a target protein's binding pocket. A premier example of this is its application in the synthesis of fused triazole agonists targeting the APJ receptor (APLNR) .
The APJ receptor is a G protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis, metabolic regulation, and renal function[6]. Developing small-molecule agonists for this receptor requires mimicking the binding interactions of its endogenous peptide ligand, apelin.
Causality of Structural Choice: When synthesizing fused triazole APJ agonists, the (+)-2-amino-3-ethoxypropan-1-ol enantiomer is utilized as a critical chiral linker ([7]).
-
The Primary Amine: Acts as the nucleophile to form a robust amide bond with the triazole core scaffold.
-
The Ethoxy Group: Projects into a lipophilic sub-pocket of the APJ receptor, enhancing binding affinity while maintaining favorable aqueous solubility compared to longer alkyl chains.
-
The Hydroxyl Group: Serves as a critical hydrogen-bond donor to specific polar residues within the GPCR transmembrane domains, driving the conformational shift necessary for inositol phosphate (IP1) accumulation and downstream signaling[7].
Fig 1: Integration of 2A3EP into fused triazole scaffolds for APJ receptor agonists.
Advanced Synthetic Methodologies: Chemical vs. Biocatalytic Routes
The synthesis of enantiopure 2A3EP has historically relied on the chemical resolution of racemic mixtures or the nucleophilic amination of chiral epoxides (e.g., ethoxymethyl oxirane). However, these methods often suffer from poor atom economy and require harsh conditions.
The Biocatalytic Paradigm Shift: Recent breakthroughs in industrial biotechnology have introduced non-traditional immobilization strategies for Gluconobacter strains to synthesize chiral amines like 2A3EP ([8]). Gluconobacter species possess highly active, membrane-bound dehydrogenases. By coupling these with engineered transaminases, researchers can perform a regioselective oxidation of 3-ethoxy-1,2-propanediol followed by a stereoselective transamination[9]. This method not only bypasses the need for toxic heavy-metal catalysts but also yields exceptionally high enantiomeric excess (ee > 98%), which is critical for downstream pharmaceutical applications[8].
Fig 2: Comparison of biocatalytic and traditional chemical synthesis routes for 2A3EP.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm causality and success at every stage.
Protocol A: Amide Coupling for APJ Agonist Scaffold Generation
Causality: The primary amine of 2A3EP is significantly more nucleophilic than its primary hydroxyl group. By controlling the equivalents of the coupling reagent (HATU) and maintaining a slightly basic environment (DIPEA), we can achieve complete chemoselectivity, forming the amide bond without requiring transient protection of the hydroxyl group[7].
-
Activation: Dissolve 1.0 equivalent of the fused triazole carboxylic acid core in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at 25°C for 15 minutes to generate the active O7-azabenzotriazole ester.
-
Coupling: Add 1.1 equivalents of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride. Stir the reaction mixture continuously for 2 hours at room temperature.
-
Self-Validation (LC-MS Checkpoint): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. The reaction is validated by the complete disappearance of the carboxylic acid mass peak and the appearance of the product mass (representing a net loss of 18 Da for H₂O). The absence of a doubly-alkylated mass peak confirms the orthogonality of the hydroxyl group.
-
Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Biocatalytic Production and Chiral Validation
Causality: Immobilizing Gluconobacter on non-traditional porous matrices prevents cellular washout and enhances substrate mass transfer, extending the operational half-life of the biocatalyst[9].
-
Biocatalyst Preparation: Suspend the matrix-immobilized Gluconobacter cells in a 50 mM phosphate buffer (pH 7.5).
-
Biotransformation: Add 50 mM of 3-ethoxy-1,2-propanediol and 250 mM of isopropylamine (as the amine donor). Incubate the bioreactor at 30°C with orbital shaking at 200 rpm for 48 hours[8].
-
Self-Validation (Chiral Derivatization Checkpoint): To validate both conversion and enantiomeric excess, withdraw a 100 µL sample every 12 hours. Derivatize the primary amine with Marfey's reagent (FDAA) at 40°C for 1 hour. Analyze the derivatized sample via HPLC using a standard C18 column. The distinct retention times of the resulting diastereomers provide an internal validation of the ee% (>98% required for success) without needing a specialized chiral stationary phase.
References
-
PubChemLite. "(2s)-2-amino-3-ethoxypropan-1-ol hydrochloride (C5H13NO2)". Université du Luxembourg. URL: [Link]
- Google Patents. "WO2019089335A1 - Fused triazole agonists of the apj receptor". Google Patents.
-
Ripoll, Magdalena. "Estrategias no tradicionales de inmovilización para la obtención de biocatalizadores basados en cepas de Gluconobacter". Colibri, Universidad de la República, 2024. URL: [Link]
Sources
- 1. PubChemLite - (2s)-2-amino-3-ethoxypropan-1-ol hydrochloride (C5H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-amino-3-ethoxypropan-1-ol | 1342016-96-9 [sigmaaldrich.com]
- 3. 58577-92-7|(2S)-2-Amino-3-ethoxypropan-1-ol|BLD Pharm [bldpharm.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 1955515-32-8|2-Amino-3-ethoxypropan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 6. WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents [patents.google.com]
- 7. WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents [patents.google.com]
- 8. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 9. Colibri: Estrategias no tradicionales de inmovilización para la obtención de biocatalizadores basados en cepas de Gluconobacter [colibri.udelar.edu.uy]
2-Amino-3-ethoxypropan-1-ol CAS number 1342016-96-9
Title: Advanced Technical Guide: 2-Amino-3-ethoxypropan-1-ol (CAS 1342016-96-9) in Medicinal Chemistry and GPCR Drug Discovery
Executive Summary
2-Amino-3-ethoxypropan-1-ol (CAS 1342016-96-9) is a highly versatile aliphatic amino alcohol, structurally classified as an O-ethyl ether derivative of serinol. In modern medicinal chemistry, this bifunctional building block is prized for its ability to introduce both a hydrogen-bond donor/acceptor network and a lipophilic ethyl vector into drug candidates[1]. Its most notable recent application is acting as a core chiral building block in the synthesis of fused triazole agonists targeting the APJ receptor—a critical G protein-coupled receptor (GPCR) implicated in cardiovascular diseases such as chronic heart failure[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic protocol, and its application in advanced GPCR drug discovery.
Physicochemical Profiling & Structural Dynamics
The structural topology of 2-amino-3-ethoxypropan-1-ol features a primary amine and a primary alcohol separated by a chiral (or racemic) center, with an ethoxy ether extending from the adjacent carbon. This arrangement is highly favorable for synthesizing heterocycles (e.g., oxazolidinones, morpholines) or serving as a polar side-chain in peptidomimetics.
Causality in Drug Design: The inclusion of the ethoxy group strikes a critical balance between aqueous solubility and lipophilicity, which is crucial for oral bioavailability. The primary amine allows for facile coupling with carboxylic acids to form stable amides, a key step in assembling complex pharmacophores like fused triazoles[2].
Table 1: Physicochemical and Mass Spectrometry Profile Data aggregated from computational predictions and mass spectrometry adduct profiles[3][4].
| Property | Value |
| CAS Number | 1342016-96-9 (Base) / 1000162-19-5 (HCl salt) |
| Molecular Formula | C5H13NO2 |
| Monoisotopic Mass | 119.0946 Da |
| Predicted XLogP | -1.1 |
| [M+H]+ Adduct m/z | 120.10191 |
| [M+Na]+ Adduct m/z | 142.08385 |
| Structural SMILES | CCOCN (for 2S enantiomer) |
Mechanistic Synthesis & Scale-Up Protocol
To synthesize 2-amino-3-ethoxypropan-1-ol with high purity and defined stereochemistry (e.g., the (S) or (R) enantiomer), a de novo synthesis from protected serine is the most logical and field-proven approach. Direct alkylation of serinol is inefficient due to the inability to differentiate the two identical primary hydroxyl groups without generating statistical mixtures.
Strategic Rationale: By starting with N-Boc-Serine, the carboxylic acid acts as a natural protecting group for one end of the molecule, allowing selective O-alkylation of the single free hydroxyl group.
Step-by-Step Methodology:
-
O-Alkylation (Etherification):
-
Procedure: Dissolve N-Boc-L-Serine (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise to deprotonate both the carboxylic acid and the hydroxyl group. Stir for 30 minutes until hydrogen evolution ceases.
-
Addition: Add ethyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Mechanism & Causality: The highly nucleophilic alkoxide attacks the electrophilic ethyl iodide via an SN2 mechanism. Using 2.2 eq of NaH ensures the carboxylate is fully formed, preventing it from acting as a competing nucleophile, thus directing alkylation exclusively to the oxygen of the side chain.
-
-
Reduction of the Carboxylic Acid:
-
Procedure: Isolate the intermediate N-Boc-O-ethyl-serine. Dissolve in anhydrous THF and cool to -15°C. Add N-methylmorpholine (1.1 eq) and isobutyl chloroformate (1.1 eq) to form a mixed anhydride.
-
Reduction: Filter the precipitated N-methylmorpholine hydrochloride salts, and add the filtrate dropwise to a vigorously stirred solution of sodium borohydride (NaBH4, 2.0 eq) in water at 0°C.
-
Causality: Direct reduction of a carboxylic acid typically requires harsh reagents (e.g., LiAlH4 or BH3) which can cause side reactions or partial deprotection. The mixed anhydride highly activates the carbonyl carbon, allowing the remarkably mild reducing agent NaBH4 to selectively reduce it to a primary alcohol without cleaving the Boc group or the newly formed ether.
-
-
Deprotection (Boc Cleavage):
-
Procedure: Dissolve the resulting N-Boc-2-amino-3-ethoxypropan-1-ol in a 4M solution of HCl in dioxane. Stir at room temperature for 2 hours.
-
Isolation: Concentrate under reduced pressure, triturate with diethyl ether, and filter to yield (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride as a highly pure white solid[3].
-
Application in Medicinal Chemistry: APJ Receptor Agonists
The APJ receptor (APLNR) and its endogenous ligand, apelin, play a critical role in cardiovascular homeostasis. Agonists of this receptor are actively pursued for treating chronic heart failure with reduced ejection fraction (HFrEF)[2].
2-Amino-3-ethoxypropan-1-ol is utilized as a foundational building block in the synthesis of fused triazole agonists (e.g., as detailed in patent WO2019089335A1)[2]. The amino alcohol is coupled into the core scaffold, where the primary amine forms an amide linkage. The remaining hydroxyl group can be further functionalized (e.g., converted to an isothiocyanate via silylation with tert-butyl(dimethyl)silyl chloride) or used to form a terminal hydrogen-bonding interaction within the APJ receptor binding pocket[2].
In Vitro Pharmacological Validation (IP1 Accumulation Assay): To validate the efficacy of compounds incorporating this building block, researchers measure inositol phosphate (IP1) accumulation[2]. The APJ receptor couples to the Gq protein pathway. Upon activation, Phospholipase C (PLC) cleaves PIP2 into DAG and IP3. IP3 is rapidly degraded to IP1. By treating cells with lithium chloride (LiCl) to inhibit IP1 degradation, IP1 accumulates and can be quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 620 nm and 665 nm[2].
Fig 1: APJ Receptor Gq-signaling pathway and TR-FRET IP1 accumulation assay workflow.
Analytical Validation & Quality Control
To ensure the synthesized 2-amino-3-ethoxypropan-1-ol meets the rigorous standards required for downstream drug development, a self-validating analytical suite must be employed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the monoisotopic mass. The [M+H]+ peak must be observed at m/z 120.10 to verify successful etherification and deprotection[4].
-
1H NMR (Nuclear Magnetic Resonance): Key diagnostic peaks include the ethoxy CH3 triplet (~1.1 ppm), the ethoxy CH2 quartet (~3.5 ppm), and the complex multiplets for the chiral CH and adjacent CH2 groups (3.3 - 3.7 ppm).
-
Chiral HPLC: If synthesized as a specific enantiomer, enantiomeric excess (ee) must be determined using a chiral stationary phase column to ensure no racemization occurred during the mixed anhydride reduction step.
References
-
[3] Title: (2R)-2-amino-3-ethoxypropan-1-ol hydrochloride - Aaron Chemicals | Source: aaronchem.com | URL:
-
[4] Title: (2s)-2-amino-3-ethoxypropan-1-ol hydrochloride (C5H13NO2) - PubChemLite | Source: uni.lu | URL:
-
[1] Title: 2-amino-3-ethoxypropan-1-ol | 1342016-96-9 - Sigma-Aldrich | Source: sigmaaldrich.com | URL:
-
[2] Title: WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents | Source: google.com | URL:
Sources
Comprehensive Synthesis and Characterization of (R)-2-Amino-3-ethoxypropan-1-ol: A Technical Guide
Introduction and Stereochemical Causality
(R)-2-amino-3-ethoxypropan-1-ol (CAS: 1000162-19-5 for the hydrochloride salt) is a highly valuable chiral amino alcohol used extensively as a building block in the development of kinase inhibitors, GPCR ligands, and peptidomimetics. Structurally, it is an O-ethylated derivative of serinol.
Expert Insight: The Stereochemical Nomenclature Paradox A critical pitfall in the synthesis of this molecule is the selection of the correct chiral pool starting material. To synthesize the (R) -configured product, one must start from (S) -serine (L-serine). This is not due to a chemical inversion (such as a Walden inversion), but rather a nominal inversion dictated by Cahn-Ingold-Prelog (CIP) priority rules:
-
In L-serine , the chiral center priorities are: −NH2 (1) > −COOH (2) > −CH2OH (3). The spatial arrangement is counter-clockwise, designating it (S) .
-
During the synthesis, the −COOH group is reduced to −CH2OH , and the original −CH2OH is ethylated to −CH2OEt .
-
In the final product, the CIP priorities shift: −NH2 (1) > −CH2OEt (2) > −CH2OH (3).
-
Because the spatial positions of the carbon substituents remain fixed but their relative priorities swap (old priority 2 becomes 3; old priority 3 becomes 2), the sequence direction reverses from counter-clockwise to clockwise. Thus, the molecule is designated (R) without any bonds to the chiral center being broken.
Retrosynthetic Strategy & Pathway Design
The synthesis of (R)-2-amino-3-ethoxypropan-1-ol relies on the chemoselective modification of Boc-L-Ser-OH. Direct O-alkylation of serine derivatives using strong bases (e.g., NaH/EtI) is notorious for causing β -elimination, yielding achiral dehydroalanine byproducts. To ensure a self-validating and high-yielding workflow, the pathway utilizes mild acid-catalyzed O-alkylation followed by a highly controlled mixed anhydride reduction [1][2].
Figure 1: Step-by-step synthetic workflow from L-serine to (R)-2-amino-3-ethoxypropan-1-ol.
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating at each critical junction.
Synthesis of Boc-O-ethyl-L-serine (O-Alkylation)
Note: This intermediate (CAS: 104839-00-1) is commercially available [3], but its de novo synthesis is provided for completeness.
-
Reaction: Dissolve Boc-L-Ser-OH (1.0 eq) in anhydrous dichloromethane (DCM). Add ethyl trichloroacetimidate (2.0 eq).
-
Catalysis: Cool the mixture to 0 °C and add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.05 eq) dropwise.
-
Validation: The reaction is self-validating via the precipitation of trichloroacetamide as a white solid as the reaction progresses.
-
Workup: Filter the precipitate, wash the organic layer with saturated NaHCO3 , dry over Na2SO4 , and concentrate. Purify via silica gel chromatography to yield Boc-O-ethyl-L-serine.
Chemoselective Reduction via Mixed Anhydride
This step utilizes the Kokotos methodology [1], leveraging isobutyl chloroformate (IBCF) to create a sterically hindered mixed anhydride that directs hydride attack exclusively to the amino acid carbonyl.
-
Activation: Dissolve Boc-O-ethyl-L-serine (1.0 eq) in anhydrous THF under nitrogen. Cool strictly to -15 °C. Add N-methylmorpholine (NMM, 1.1 eq) followed by dropwise addition of IBCF (1.05 eq).
-
Causality Check: NMM is chosen over triethylamine because its weaker basicity prevents the racemization of the activated ester.
-
Validation: A white precipitate of NMM·HCl will form immediately. If the solution remains clear, the activation has failed (likely due to moisture).
-
-
Reduction: After 20 minutes at -15 °C, prepare a solution of NaBH4 (3.0 eq) in a minimal volume of ice-cold water. Add this dropwise to the mixed anhydride.
-
Causality Check: Adding water generates highly reactive alkoxyborohydride species in situ, which reduce the anhydride faster than it can hydrolyze.
-
Validation: Vigorous effervescence ( H2 gas) will occur. The reaction is complete when gas evolution ceases (typically 30 mins).
-
-
Workup: Quench with 1M KHSO4 to destroy excess borohydride. Extract with EtOAc, wash with brine, dry, and concentrate to yield Boc-(R)-2-amino-3-ethoxypropan-1-ol.
Acidic Deprotection to the Hydrochloride Salt
-
Cleavage: Dissolve the crude Boc-protected alcohol in a minimal amount of DCM. Add 4M HCl in dioxane (10.0 eq).
-
Validation: Monitor by TLC (Ninhydrin stain). The starting material spot will disappear, and a baseline spot (the free amine salt) will appear, staining deep purple.
-
Isolation: Stir for 2 hours at room temperature. Concentrate in vacuo and triturate the resulting oil with cold diethyl ether to precipitate (R)-2-amino-3-ethoxypropan-1-ol hydrochloride as a white, hygroscopic solid.
Analytical Characterization
To ensure the integrity of the synthesized compound, summarize the quantitative data against the expected analytical benchmarks.
Table 1: Physicochemical Properties & IPC Parameters
| Parameter | Expected Value / Observation | Analytical Purpose |
| Molecular Formula | C5H14ClNO2 | Confirmation of composition |
| Molecular Weight | 155.62 g/mol | Mass spectrometry target |
| LC-MS (ESI+) | m/z 120.1 [M+H]+ (Free base) | Primary mass validation |
| TLC (Boc-Intermediate) | Rf = 0.45 (Hexane/EtOAc 1:1) | IPC for reduction completion |
| TLC (Final Product) | Rf = 0.1 (DCM/MeOH 9:1, Ninhydrin) | IPC for deprotection completion |
| Appearance | White to off-white crystalline solid | Purity indicator |
Table 2: Typical 1 H NMR Data (400 MHz, D2O )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| 1.15 | Triplet (t) | 3H | −CH3 (Ethoxy terminal) |
| 3.45 | Multiplet (m) | 1H | −CH− (C2, Chiral center) |
| 3.55 | Quartet (q) | 2H | −CH2− (Ethoxy linker) |
| 3.60 - 3.70 | Multiplet (m) | 2H | −CH2− (C3, adjacent to OEt) |
| 3.75 - 3.85 | Multiplet (m) | 2H | −CH2− (C1, adjacent to OH) |
Note: The proximity of the C1 and C3 methylene protons results in complex multiplets due to diastereotopic splitting adjacent to the chiral center.
References
-
Kokotos, G. (1990). A Convenient One-Pot Conversion of N-Protected Amino Acids and Peptides into Alcohols. Synthesis, 1990(4), 299-301.[Link]
-
Rodriguez, M., Llinares, M., Doulut, S., Heitz, A., & Martinez, J. (1991). A facile synthesis of chiral N-protected β -amino alcohols. Tetrahedron Letters, 32(7), 923-926.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15058451, N-(tert-Butoxy(hydroxy)methylidene)-O-ethylserine.[Link]
Chiral Architecture & Commercial Sourcing of 2-Amino-3-ethoxypropan-1-ol: A Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery, stereochemically pure aliphatic amino alcohols serve as critical pharmacophoric building blocks. 2-Amino-3-ethoxypropan-1-ol has emerged as a highly sought-after intermediate, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) targeting G-protein-coupled receptors (GPCRs). This whitepaper provides a comprehensive analysis of its commercial availability, physicochemical variants, synthetic architecture, and downstream biological applications, specifically focusing on its integration into APJ receptor agonists.
Commercial Landscape and Physicochemical Profiling
The commercial procurement of 2-amino-3-ethoxypropan-1-ol requires careful attention to stereochemistry and salt forms. Depending on the synthetic target, researchers must select between the racemic mixture, the (2S)-enantiomer, or the (2R)-enantiomer, typically supplied as hydrochloride salts to prevent oxidative degradation and improve handling.
Table 1: Stereochemical Variants and CAS Registry Numbers
| Compound Name | Stereochemistry | Form | CAS Number | Molecular Weight |
| (2S)-2-Amino-3-ethoxypropan-1-ol HCl | (2S)-Enantiomer | Hydrochloride Salt | 1807912-14-6 | 155.62 g/mol |
| (2R)-2-Amino-3-ethoxypropan-1-ol HCl | (2R)-Enantiomer | Hydrochloride Salt | 1000162-19-5 | 155.62 g/mol |
| 2-Amino-3-ethoxypropan-1-ol HCl | Racemic | Hydrochloride Salt | 1955515-32-8 | 155.62 g/mol |
| (2S)-2-Amino-3-ethoxypropan-1-ol | (2S)-Enantiomer | Free Base | 58577-92-7 | 119.16 g/mol |
| 2-Amino-3-ethoxypropan-1-ol | Racemic | Free Base | 1342016-96-9 | 119.16 g/mol |
Table 2: Key Commercial Suppliers and Specifications
| Supplier | Target Variant | Claimed Purity | Analytical Validation |
| Sigma-Aldrich | (2S)-HCl Salt | ≥95% | LC-MS, 1H NMR |
| BLD Pharm | Racemic HCl Salt | 95% | HPLC, NMR, UPLC |
| Enamine | (2S)-Free Base | >95% | GC-MS, NMR |
| Aaron Chemicals | (2R)-HCl Salt | >97% | HPLC, LC-MS |
Synthetic Architecture & Mechanistic Causality
While commercially available, the de novo synthesis of (2S)-2-amino-3-ethoxypropan-1-ol relies on a "chiral pool" strategy starting from L-Serine. As a Senior Application Scientist, I emphasize that the success of this route depends entirely on orthogonal protecting group strategies and mild reaction conditions to prevent the racemization of the sensitive α -chiral center.
Figure 1: Chiral pool synthesis workflow of (2S)-2-Amino-3-ethoxypropan-1-ol from L-Serine.
Step-by-Step Synthetic Protocol
Step 1: Esterification and N-Boc Protection
-
Action: Suspend L-Serine in anhydrous methanol at 0°C. Add thionyl chloride ( SOCl2 ) dropwise, reflux for 4 hours, and concentrate. React the resulting intermediate with di-tert-butyl dicarbonate ( Boc2O ) and triethylamine in dichloromethane.
-
Causality: Thionyl chloride generates HCl in situ, catalyzing the Fischer esterification while simultaneously protecting the amine as an HCl salt. The subsequent Boc protection is crucial; it shields the primary amine from unwanted alkylation in the next step, ensuring strict O-regioselectivity.
Step 2: Mild O-Ethylation
-
Action: Dissolve Boc-Ser-OMe in an excess of ethyl iodide. Add freshly prepared Silver(I) oxide ( Ag2O ) and stir in the dark at room temperature for 48 hours.
-
Causality: Utilizing standard strong bases (e.g., NaH or KOH) would deprotonate the α -carbon, leading to catastrophic racemization of the stereocenter. Ag2O acts as a mild, heterogeneous base and a halophilic scavenger. It drives the etherification forward via a push-pull mechanism, strictly preserving the (S)-configuration.
Step 3: Chemoselective Ester Reduction
-
Action: Dissolve the O-ethylated intermediate in anhydrous THF. Add Lithium borohydride ( LiBH4 ) at 0°C and stir for 12 hours. Quench carefully with saturated aqueous NH4Cl .
-
Causality: LiBH4 is specifically chosen over Lithium aluminum hydride ( LiAlH4 ). While LiAlH4 would aggressively reduce the ester, it risks partial reduction or thermal cleavage of the Boc carbamate. LiBH4 provides precise chemoselectivity, reducing the methyl ester to the primary alcohol without disturbing the protecting group.
Step 4: Deprotection and Salt Isolation
-
Action: Treat the Boc-protected amino alcohol with 4M HCl in anhydrous dioxane for 2 hours. Precipitate the final product using cold diethyl ether and isolate via vacuum filtration.
-
Causality: Aqueous acidic deprotection complicates the isolation of highly polar, water-soluble amino alcohols. Anhydrous HCl in dioxane cleanly cleaves the Boc group (evolving isobutylene and CO2 gases) and directly yields the product as a highly crystalline, stable hydrochloride salt that requires no further chromatographic purification.
Application in Drug Discovery: APJ Receptor Agonists
The primary industrial application of 2-amino-3-ethoxypropan-1-ol lies in its incorporation into novel therapeutics. Notably, it is utilized as a key structural motif in the synthesis of fused triazole agonists targeting the APJ receptor . The APJ receptor is a GPCR that, when activated by its endogenous ligand apelin-13, regulates cardiovascular function, fluid homeostasis, and metabolic pathways.
Figure 2: APJ Receptor Gq-signaling pathway and TR-FRET IP1 accumulation assay workflow.
TR-FRET IP1 Accumulation Assay Protocol
To validate the efficacy of APIs containing the 2-amino-3-ethoxypropan-1-ol motif, researchers measure inositol phosphate (IP1) accumulation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Cell Preparation: Plate CHO-K1 cells stably expressing the human APJ receptor in a 384-well microplate.
-
Compound Incubation: Introduce the synthesized triazole agonist. Causality: The ethoxypropanol side chain occupies a specific lipophilic pocket in the APJ receptor, enhancing binding affinity and inducing a conformational change that activates the Gq protein pathway.
-
Lysis and Reagent Addition: Add lysis buffer containing d2 -labeled IP1 and a Europium Cryptate-labeled anti-IP1 antibody.
-
Signal Detection: Measure emission at 620 nm and 665 nm. Causality: The assay relies on competitive binding. Intracellular IP1 (generated via PLC activation) competes with d2 -labeled IP1 for the Cryptate-antibody. A decrease in the 665/620 nm emission ratio directly correlates to successful receptor activation and intracellular IP1 accumulation.
Analytical Validation & Quality Control
To ensure a self-validating system, any batch of 2-amino-3-ethoxypropan-1-ol must be subjected to rigorous analytical profiling .
-
Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 120.10. A secondary adduct [M+Na]+ is frequently observed at m/z 142.08.
-
1H NMR ( D2O , 400 MHz):
-
δ 1.15 (t, 3H, CH3 of ethoxy group)
-
δ 3.45-3.60 (m, 5H, CH2 of ethoxy, CH2 adjacent to OH, and CH adjacent to NH2 )
-
δ 3.70-3.80 (m, 2H, CH2 adjacent to ethoxy ether)
-
-
Chiral Purity: Must be validated via chiral HPLC (e.g., Chiralpak IG column) to ensure enantiomeric excess (ee) > 98%, as trace amounts of the (2R)-enantiomer can drastically reduce the binding affinity of the downstream API.
References
- Google Patents. "Fused triazole agonists of the apj receptor (WO2019089335A1)." World Intellectual Property Organization.
-
PubChemLite. "(2s)-2-amino-3-ethoxypropan-1-ol hydrochloride (C5H13NO2) Profile." University of Luxembourg / LCSB. Available at: [Link]
Subject: 2-Amino-3-ethoxypropan-1-ol: A Scoping Review and Proposed Framework for Uncovering Potential Biological Activities
An In-Depth Technical Guide
Abstract
2-Amino-3-ethoxypropan-1-ol is a simple, synthetically accessible amino alcohol ether whose biological potential remains largely unexplored in public-domain research. The absence of direct studies necessitates a predictive and strategic approach to its investigation. This guide provides a comprehensive framework for initiating a research program into its potential therapeutic activities. By leveraging structure-activity relationship (SAR) data from analogous compounds, specifically other substituted propanolamines and amino alcohol ethers, we postulate several high-priority avenues for investigation, including antimicrobial and anticancer applications. This document details the scientific rationale for these hypotheses, provides a phased experimental workflow for systematic evaluation, and includes detailed protocols for foundational in-vitro screening assays. Our objective is to furnish researchers with a robust, evidence-based starting point to unlock the latent biological value of this chemical entity.
Introduction: The Compound of Interest and the Current Knowledge Gap
2-Amino-3-ethoxypropan-1-ol, with CAS Registry Number 50402-47-6, belongs to the class of amino alcohol ethers. Its structure is characterized by a propanolamine backbone, a primary amine at the C2 position, and an ethoxy ether linkage at the C3 position. While this molecule is commercially available and has appeared in patent literature as a synthetic intermediate, there is a significant lack of published research specifically detailing its biological effects or pharmacological profile.
This knowledge gap, however, presents a unique opportunity. The structural motifs within 2-Amino-3-ethoxypropan-1-ol are well-represented in a variety of biologically active molecules. For instance, the amino alcohol backbone is a cornerstone of many pharmaceuticals, including beta-blockers and certain antibiotics. The presence of an ether linkage can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, often influencing a compound's pharmacokinetic and pharmacodynamic behavior. This guide, therefore, builds a scientific case for the systematic investigation of 2-Amino-3-ethoxypropan-1-ol by examining its structural relatives and proposing a clear, actionable research plan.
Physicochemical Properties and In Silico Analysis
A preliminary analysis of a molecule's properties is crucial for predicting its behavior in biological systems.
Table 1: Predicted Physicochemical Properties of 2-Amino-3-ethoxypropan-1-ol
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 119.16 g/mol | Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| logP | ~ -0.2 to 0.4 | Indicates high hydrophilicity, which may affect membrane permeability but is favorable for solubility. |
| Hydrogen Bond Donors | 3 (amine, hydroxyl) | Contributes to solubility and potential for specific target interactions. |
| Hydrogen Bond Acceptors | 3 (amine, hydroxyl, ether) | Influences solubility and target binding. |
| pKa (amine) | ~ 9.0 - 9.5 | The primary amine will be protonated at physiological pH (7.4), influencing receptor interactions and solubility. |
In Silico Workflow for Preliminary Assessment
A logical first step before embarking on wet-lab experiments is to perform a computational analysis to predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.
Caption: Proposed in silico workflow for initial characterization.
Postulated Biological Activities Based on Structural Analogy
The most logical path to uncovering the potential of 2-Amino-3-ethoxypropan-1-ol is to study the established activities of its structural neighbors.
Potential as an Antimicrobial Agent
Rationale: Simple amino alcohols and their derivatives are known to possess antimicrobial properties. For example, compounds like 2-amino-2-methyl-1-propanol have been investigated for their antifungal and antibacterial activities. The mechanism often involves disruption of the microbial cell membrane or inhibition of key metabolic enzymes. The presence of the ethoxy group in 2-Amino-3-ethoxypropan-1-ol increases its lipophilicity compared to a simple propanolamine, which could enhance its ability to penetrate bacterial cell walls.
Hypothesized Mechanism: The protonated primary amine could interact electrostatically with negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria or the lipopolysaccharide (LPS) layer in Gram-negative bacteria. This initial binding, facilitated by the molecule's overall hydrophilic nature, could be followed by insertion of the ethoxypropyl tail into the lipid bilayer, disrupting membrane integrity and leading to cell death.
Potential as an Anticancer Agent
Rationale: Certain amino alcohol structures have demonstrated cytotoxic effects against cancer cell lines. Sphingosine and its analogs, which are amino alcohols, are critical signaling molecules involved in apoptosis (programmed cell death). It is plausible that simple amino alcohols could interfere with these pathways or inhibit enzymes crucial for cancer cell proliferation, such as sphingosine kinases.
Hypothesized Mechanism: 2-Amino-3-ethoxypropan-1-ol could act as a competitive inhibitor for enzymes that utilize amino alcohol substrates. Alternatively, its ability to intercalate into membranes could disrupt signaling platforms on the cell surface or on organellar membranes like the mitochondria, triggering an apoptotic cascade.
A Proposed Research Workflow for Biological Characterization
A structured, phased approach is recommended to efficiently screen for activity and subsequently elucidate the mechanism of action.
Caption: A phased screening cascade for evaluating biological activity.
Detailed Experimental Protocols
The following protocols are foundational for executing Phase 1 of the proposed research workflow.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of 2-Amino-3-ethoxypropan-1-ol that visibly inhibits the growth of a target microorganism. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
2-Amino-3-ethoxypropan-1-ol (stock solution prepared in a suitable solvent, e.g., water or DMSO)
-
Microbial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the 2-Amino-3-ethoxypropan-1-ol stock solution across the 96-well plate. For example, starting from 1024 µg/mL down to 1 µg/mL.
-
Causality Note: A serial dilution is critical for efficiently testing a wide concentration range to pinpoint the MIC.
-
-
Inoculate Plate: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells with inoculum and no compound.
-
Negative Control: Wells with sterile MHB only.
-
Solvent Control: Wells with inoculum and the maximum concentration of the solvent used for the stock solution.
-
Trustworthiness Note: These controls are essential to validate that the observed inhibition is due to the compound and not the solvent or lack of microbial viability.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol: MTT Cytotoxicity Assay
Objective: To assess the cytotoxic (cell-killing) effect of 2-Amino-3-ethoxypropan-1-ol on a cancer cell line (e.g., HeLa, A549).
Materials:
-
Human cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2-Amino-3-ethoxypropan-1-ol (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the CO2 incubator.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of 2-Amino-3-ethoxypropan-1-ol. Include a vehicle control (media with solvent).
-
Incubation: Incubate the plate for a set period, typically 24, 48, or 72 hours.
-
Expertise Note: Testing multiple time points is crucial as some compounds may have a delayed cytotoxic effect.
-
-
Add MTT Reagent: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilize Formazan: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of the plate at 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
While 2-Amino-3-ethoxypropan-1-ol is currently an understudied molecule, its structural features suggest a high probability of discovering novel biological activities. The amino alcohol ether motif is a promising scaffold that warrants a systematic and rigorous investigation. The proposed framework, starting with foundational antimicrobial and cytotoxicity screening, provides a low-risk, high-reward pathway for its initial characterization. Positive results from these primary assays should trigger more in-depth mechanism of action studies and a medicinal chemistry program to explore structure-activity relationships, potentially leading to the development of new therapeutic agents.
References
-
Molbase. 2-Amino-3-ethoxy-1-propanol. [Link]
Methodological & Application
Application Note: 2-Amino-3-ethoxypropan-1-ol in Medicinal Chemistry – From GPCR Agonist Design to Biocatalytic Synthesis
Executive Summary
In modern drug discovery, the precise spatial arrangement of hydrogen-bond donors/acceptors and lipophilic moieties is paramount for target affinity. 2-Amino-3-ethoxypropan-1-ol (2A3EP) has emerged as a highly versatile, bifunctional chiral building block. Featuring a primary amine, a primary alcohol, and an ethoxy ether, this aliphatic scaffold is increasingly utilized in multi-component reactions—most notably in the synthesis of G protein-coupled receptor (GPCR) modulators[1].
This application note details two critical workflows involving 2A3EP:
-
Its application in the medicinal chemistry synthesis of fused triazole APJ receptor agonists[1].
-
A cutting-edge, self-validating green chemistry protocol for its biocatalytic synthesis using immobilized Gluconobacter and transaminase cascades[2].
Physicochemical Profile & Molecular Identity
Understanding the stereochemical variants of 2A3EP is critical, as the spatial orientation of the hydroxyl and ethoxy groups dictates biological receptor fit and enzymatic recognition.
Table 1: Physicochemical Properties of 2-Amino-3-ethoxypropan-1-ol
| Property | Specification / Value |
| Molecular Formula | C₅H₁₃NO₂[3] |
| Molecular Weight | 119.16 g/mol (Free base)[3] |
| CAS Number (Racemic) | 1342016-96-9 |
| CAS Number ((2R)-HCl) | 1000162-19-5[4] |
| CAS Number ((2S)-HCl) | 1807912-14-6[5] |
| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-OH), Ether (-O-CH₂CH₃) |
Application 1: Synthesis of Fused Triazole APJ Receptor Agonists
Context & Mechanistic Rationale
The APJ receptor (APLNR) is a rhodopsin-like GPCR implicated in cardiovascular homeostasis, obesity, and diabetic nephropathy[1]. Agonists targeting APJ require a specific pharmacophore that mimics the endogenous peptide, apelin. (+)-2-Amino-3-ethoxypropan-1-ol is utilized to construct the fused triazole core of these agonists[1].
Causality of Reagent Choice: The ethoxy group of 2A3EP is specifically chosen to project into the hydrophobic sub-pocket of the APJ receptor. Simultaneously, the chiral center ensures the correct trajectory of the terminal hydroxyl group, which acts as a critical hydrogen-bond donor to the receptor's transmembrane helices.
Step-by-Step Synthetic Protocol
This protocol outlines the coupling and cyclodesulfurization workflow to form the APJ agonist core.
-
Isothiocyanate Coupling (Thiourea Formation):
-
Action: Dissolve (+)-2-amino-3-ethoxypropan-1-ol (1.0 eq) and a silyl-protected isothiocyanate derivative (e.g., (+)-tert-butyl(3-ethoxy-2-isothiocyanatopropoxy)dimethylsilane) (1.05 eq) in anhydrous dichloromethane (DCM).
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Stir at room temperature for 4 hours.
-
Causality: The primary amine of 2A3EP is a potent nucleophile that attacks the electrophilic carbon of the isothiocyanate. DIPEA acts as a non-nucleophilic base to scavenge protons, driving the reaction forward without interfering with the nucleophilic attack. The silyl protecting group prevents the primary alcohol of 2A3EP from participating in unwanted side reactions.
-
-
Cyclodesulfurization (Triazole Core Formation):
-
Action: To the isolated thiourea intermediate, add a functionalized hydrazine derivative (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) in dimethylformamide (DMF). Heat to 80°C for 12 hours.
-
Causality: EDC activates the thiourea sulfur, converting it into an excellent leaving group. The hydrazine nitrogen subsequently attacks the activated intermediate, triggering a cyclodesulfurization cascade that closes the ring, yielding the highly stable 1,2,4-triazole core[1].
-
Self-Validation System
-
Chemical Validation: Use LC-MS to monitor the reaction. The successful formation of the triazole core is validated by the disappearance of the thiourea mass peak and the emergence of the exact mass corresponding to the cyclized product.
-
Biological Validation (TR-FRET): The synthesized compound's efficacy is validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring inositol phosphate (IP1) accumulation[1]. Because APJ is a Gq-coupled receptor, successful binding and activation by the 2A3EP-derived triazole will trigger a quantifiable, dose-dependent increase in IP1 levels at 665 nm.
Fig 1: Synthetic workflow for APJ receptor agonist fused triazole core.
Application 2: Advanced Biocatalytic Synthesis of 2A3EP
Context & Mechanistic Rationale
Traditional asymmetric synthesis of chiral amino alcohols like 2A3EP relies on transition-metal catalyzed kinetic resolution, which suffers from poor atom economy and heavy metal toxicity. A recent breakthrough utilizes a 2-pot biocatalytic cascade combining bacterial oxidation and enzymatic amination[2].
Causality of Reagent Choice: Gluconobacter oxydans (Gox) possesses membrane-bound dehydrogenases that exhibit strict regioselectivity, oxidizing secondary alcohols while leaving primary alcohols untouched[2]. Coupling this with a transaminase immobilized on biomimetic silica nanoparticles ensures high stereoselectivity and enzyme stability.
Step-by-Step Biocatalytic Protocol
-
Regioselective Oxidation (Pot 1):
-
Action: Suspend resting whole cells of Gluconobacter oxydans in a phosphate buffer (pH 6.0). Add Ethyl Glycerol Ether (EGE) as the substrate. Aerate the mixture at 30°C for 24 hours.
-
Causality: Using whole resting cells leverages the bacteria's native electron transport chain, completely bypassing the need to supply expensive exogenous cofactors (like NAD+/NADP+). The secondary alcohol of EGE is selectively oxidized to form Ethyl Hydroxyacetone (EHA)[2].
-
-
Asymmetric Reductive Amination (Pot 2):
-
Action: Filter the Gox cells. To the EHA-rich filtrate, add isopropylamine (5.0 eq) and the transaminase (TA) immobilized on biomimetic silica nanoparticles. Incubate at 35°C for 48 hours.
-
Causality: The transaminase transfers the amino group from isopropylamine to the ketone of EHA. Immobilization on silica nanoparticles protects the enzyme from denaturation by the high concentration of the organic amine donor. The massive excess of isopropylamine pushes the thermodynamic equilibrium forward, driving the conversion to 2A3EP[2].
-
Self-Validation System
-
Conversion Tracking: Gas Chromatography-Mass Spectrometry (GC-MS) is used to validate the first pot, confirming the total disappearance of EGE and the appearance of EHA.
-
Stereochemical Validation: The final enantiomeric excess (ee%) of the synthesized 2A3EP is validated using chiral High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. An ee% of >95% confirms the stereospecificity of the chosen transaminase and validates the integrity of the biocatalytic cascade.
Fig 2: 2-Pot biocatalytic cascade for the green synthesis of 2A3EP.
Quantitative Data Summary
The following table summarizes the comparative advantages of utilizing the biocatalytic pathway for 2A3EP synthesis, alongside the downstream biological efficacy metrics when 2A3EP is incorporated into APJ agonists.
Table 2: Comparative Metrics for 2A3EP Synthesis and Application
| Metric | Traditional Chemical Synthesis | Biocatalytic Cascade (Gox + TA) | APJ Agonist Application (Downstream) |
| Enantiomeric Excess (ee%) | 80 - 85% (Kinetic resolution) | > 98% (Stereoselective TA) | N/A |
| Atom Economy | Low (Requires protecting groups) | High (Direct amination) | N/A |
| Environmental Impact | High (Heavy metals, organic solvents) | Low (Aqueous buffer, whole cells) | N/A |
| Receptor Binding Affinity (IC₅₀) | N/A | N/A | < 10 nM (For optimized triazoles)[1] |
| IP1 Accumulation (Efficacy) | N/A | N/A | High positive cooperativity [1] |
References
- Title: WO2019089335A1 - Fused triazole agonists of the apj receptor Source: Google Patents / WIPO URL
Sources
- 1. WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents [patents.google.com]
- 2. Colibri: Estrategias no tradicionales de inmovilización para la obtención de biocatalizadores basados en cepas de Gluconobacter [colibri.udelar.edu.uy]
- 3. PubChemLite - (2s)-2-amino-3-ethoxypropan-1-ol hydrochloride (C5H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. aaronchem.com [aaronchem.com]
- 5. 1807912-14-6|(2S)-2-Amino-3-ethoxypropan-1-ol Hydrochloride|(2S)-2-Amino-3-ethoxypropan-1-ol Hydrochloride|-范德生物科技公司 [bio-fount.com]
Protocol for the purification of 2-Amino-3-ethoxypropan-1-ol
An Application Note and Protocol for the Purification of 2-Amino-3-ethoxypropan-1-ol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the purification of 2-Amino-3-ethoxypropan-1-ol, a valuable amino alcohol intermediate in synthetic chemistry. Due to its polarity and the presence of both amino and hydroxyl functional groups, achieving high purity requires specific chromatographic or chemical manipulation techniques. This guide details two robust, field-proven methodologies: Normal-Phase Column Chromatography and Purification via Oxalate Salt Formation and Recrystallization . The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, the scientific rationale behind key steps, and methods for purity validation.
Introduction and Significance
2-Amino-3-ethoxypropan-1-ol is a chiral building block characterized by a primary amine, a primary alcohol, and an ether linkage. Its structural features make it a versatile synthon in the development of pharmaceutical agents and other complex organic molecules. The presence of multiple functional groups allows for selective modification, but also presents a challenge for purification. Impurities from synthesis, such as starting materials or byproducts, can interfere with subsequent reactions or compromise the biological activity and safety of the final product. Therefore, a reliable purification protocol is essential to ensure a purity level of >98% for research and development applications.
This guide provides the necessary theoretical background and practical steps to empower researchers to successfully purify this compound.
Principle of Purification
The purification strategy for 2-Amino-3-ethoxypropan-1-ol must account for its key physical properties:
-
High Polarity: The amine and alcohol groups confer high polarity and hydrogen bonding capability, leading to strong interactions with polar stationary phases like silica gel.
-
Basicity: The primary amine group is basic (pKa ~8-9) and can interact strongly with the acidic silanol groups on the surface of silica gel, often causing significant peak tailing or irreversible adsorption during chromatography.[1][2]
-
Potential for Salt Formation: The basic amine can react with acids to form salts, which are typically crystalline solids with distinct solubility profiles from the free base, enabling purification by recrystallization.[3]
Based on these characteristics, two primary methods are presented:
-
Method A: Normal-Phase Column Chromatography with Amine Deactivation. This method separates compounds based on polarity.[1][4] By adding a small amount of a volatile base (e.g., triethylamine) to the mobile phase, the acidic sites on the silica gel are neutralized, allowing the basic amino alcohol to elute symmetrically and enabling effective separation.[5]
-
Method B: Purification via Oxalate Salt Formation. This chemical method leverages the basicity of the amine. The crude free base is converted to its oxalate salt, which is often a stable, crystalline solid.[3] This salt can be purified to a high degree by recrystallization, and the pure free base can be subsequently liberated if needed.
Method A: Protocol for Normal-Phase Column Chromatography
This protocol is the preferred method for direct purification of the free base and is highly effective for removing impurities with different polarities.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| Crude 2-Amino-3-ethoxypropan-1-ol | Synthesized material | Sample to be purified |
| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase |
| Dichloromethane (DCM) | HPLC Grade | Mobile Phase (less polar component) |
| Methanol (MeOH) | HPLC Grade | Mobile Phase (polar component) |
| Triethylamine (TEA) | ≥99% | Mobile Phase additive to prevent amine tailing |
| Ethyl Acetate (EtOAc) | HPLC Grade | Solvent for TLC |
| Hexane | HPLC Grade | Solvent for TLC |
| TLC Plates | Silica gel 60 F₂₅₄ | Reaction monitoring and fraction analysis |
| Ninhydrin Stain | 0.3% in n-butanol with 3% acetic acid | Visualization agent for primary amines |
| Glass Chromatography Column | Appropriate size (e.g., 50-100x sample wt) | Main apparatus |
| Standard Glassware | Beakers, flasks, funnels, etc. | General lab use |
| Rotary Evaporator | - | Solvent removal |
Experimental Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Protocol
-
Mobile Phase Optimization (TLC Analysis):
-
Prepare an eluent system of 95:5 (v/v) DCM:MeOH with 0.5% TEA .
-
Dissolve a small amount of the crude material in methanol. Spot it on a TLC plate.
-
Develop the TLC plate in the prepared eluent.
-
Visualize the plate. First, check under a UV lamp (254 nm) for any UV-active impurities, though the target compound is not UV-active.
-
Stain the plate by dipping it in the ninhydrin solution and gently heating it with a heat gun. Primary amines will appear as purple or reddish spots.[5]
-
Goal: Adjust the DCM/MeOH ratio until the desired product has a retention factor (Rf) of 0.25-0.35 . A lower Rf provides better separation. If the spot is too high, decrease the methanol content. If it remains at the baseline, increase the methanol content.
-
-
Column Preparation:
-
Select a column with a diameter such that the silica gel height is about 10-15 times the height of the sample band once loaded. Use approximately 50-100 g of silica gel per 1 g of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM).
-
Pour the slurry into the column, tapping the side gently to ensure even packing and to dislodge air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Never let the top of the silica bed run dry.[5]
-
-
Sample Loading:
-
Dissolve the crude 2-Amino-3-ethoxypropan-1-ol in a minimal amount of the mobile phase (or just DCM).
-
Carefully pipette the solution onto the top of the silica bed.
-
Alternatively, for "dry loading," dissolve the crude product in a solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the top of the column.
-
Using gentle air pressure ("flash chromatography") or gravity, begin eluting the sample through the column. Maintain a constant flow rate.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC using the same eluent system. Spot multiple fractions per plate.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent and triethylamine using a rotary evaporator to yield the purified 2-Amino-3-ethoxypropan-1-ol.
-
Method B: Protocol for Purification via Oxalate Salt Formation
This method is ideal when the crude product is an oil that is difficult to handle chromatographically or when very high purity is required and a crystalline intermediate is advantageous.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| Crude 2-Amino-3-ethoxypropan-1-ol | Synthesized material | Sample to be purified |
| Oxalic Acid Dihydrate | ≥99.5% | Salt formation |
| Ethanol (EtOH) | Anhydrous | Recrystallization solvent |
| Diethyl Ether (Et₂O) | Anhydrous | Precipitation and washing solvent |
| Sodium Hydroxide (NaOH) or K₂CO₃ | Pellets or Powder | Liberation of free base |
| Saturated aq. Sodium Chloride (Brine) | - | Washing during extraction |
| Magnesium Sulfate (MgSO₄) or Na₂SO₄ | Anhydrous | Drying agent |
| Standard Glassware | Beakers, flasks, Büchner funnel, etc. | General lab use |
Experimental Workflow Diagram
Caption: Workflow for Purification via Salt Formation.
Step-by-Step Protocol
-
Formation of the Oxalate Salt:
-
Dissolve the crude 2-Amino-3-ethoxypropan-1-ol (1.0 eq) in a minimal amount of ethanol in a flask.
-
In a separate beaker, dissolve oxalic acid dihydrate (1.0 eq) in ethanol.
-
Slowly add the oxalic acid solution to the stirred amino alcohol solution at room temperature. A white precipitate should form.
-
Stir the mixture for 30-60 minutes to ensure complete precipitation. The mixture can be cooled in an ice bath to maximize yield.
-
-
Isolation and Recrystallization:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove soluble impurities.
-
To recrystallize, transfer the crude salt to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Liberation of the Free Base (Optional):
-
Dissolve the purified oxalate salt in water.
-
Cool the solution in an ice bath and slowly add a strong base, such as 2M NaOH solution, until the pH is >12.
-
Transfer the basic aqueous solution to a separatory funnel and extract the free amino alcohol with an organic solvent like dichloromethane or ethyl acetate (3x volumes).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the pure 2-Amino-3-ethoxypropan-1-ol.
-
Purity Assessment and Characterization
The purity of the final product should be rigorously assessed to validate the success of the purification protocol.
| Analytical Technique | Expected Results for Pure 2-Amino-3-ethoxypropan-1-ol |
| ¹H NMR | Appearance of characteristic peaks corresponding to the ethoxy group (triplet and quartet), the propanol backbone protons, and disappearance of impurity signals. The -OH and -NH₂ protons may be broad. |
| ¹³C NMR | The correct number of signals corresponding to the 5 unique carbons in the structure. |
| GC-MS / LC-MS | A single major peak in the chromatogram. The mass spectrum should show the correct molecular ion ([M+H]⁺) for C₅H₁₃NO₂ at m/z = 120.1. |
| FTIR | Broad absorption band around 3300-3400 cm⁻¹ (O-H and N-H stretching), C-H stretching around 2850-2950 cm⁻¹, and a strong C-O (ether) stretch around 1100 cm⁻¹. |
Troubleshooting
-
Problem: Significant tailing of the product spot on TLC or the column.
-
Solution: Ensure sufficient triethylamine (0.5-1.0%) is present in the mobile phase. Pre-treating the silica gel with a TEA solution can also help.
-
-
Problem: The oxalate salt does not precipitate.
-
Solution: The solution may be too dilute. Concentrate it carefully. Alternatively, add a less polar co-solvent like diethyl ether to reduce the salt's solubility.
-
-
Problem: Low recovery of the free base after extraction.
-
Solution: The amino alcohol may have some water solubility. Perform more extractions (5-6 times) or saturate the aqueous layer with NaCl ("salting out") to decrease the product's solubility in water.[7]
-
References
-
American Chemical Society. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]
- Google Patents. (2000).
-
Sciencemadness.org. (2011). Amino alcohol via Akabori, trial run. Sciencemadness Discussion Board. [Link]
- Google Patents. (2006). Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters. FR2881425A1.
-
Canadian Science Publishing. (1953). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry. [Link]
-
ProQuest. (1991). The crystallization of amino acids from mixtures of water and alcohol. [Link]
- Google Patents. (1941).
-
Columbia University. Column chromatography. Chemistry Department. [Link]
-
American Chemical Society. (1949). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society. [Link]
-
European Patent Office. (1993). Method for the preparation of an alpha-amino alcohol. EP 0534553 A1. [Link]
-
National Institutes of Health. (2013). Separation techniques: Chromatography. PMC. [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Q&A Forum. [Link]
Sources
- 1. columbia.edu [columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 4. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Amino alcohol via Akabori, trial run - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for the characterization of 2-Amino-3-ethoxypropan-1-ol
Application Note: Analytical Characterization of 2-Amino-3-ethoxypropan-1-ol
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Chiral Building Blocks
The Analytical Challenge & Strategic Rationale
2-Amino-3-ethoxypropan-1-ol ( C5H13NO2 , MW 119.16 g/mol ) is a highly polar, low-molecular-weight chiral amino alcohol. It serves as a critical structural motif in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of fused triazole agonists targeting the APJ receptor for cardiovascular and metabolic indications[1].
From an analytical perspective, characterizing this molecule presents three distinct challenges:
-
Absence of a UV Chromophore: The aliphatic backbone lacks conjugated pi-systems, rendering standard UV-Vis detection (e.g., 210–254 nm) virtually blind to the analyte and its related impurities.
-
Extreme Polarity: The combination of a primary amine, a primary hydroxyl, and an ether linkage results in a highly hydrophilic molecule that elutes in the void volume of conventional reversed-phase (C18) liquid chromatography.
-
Stereochemical Criticality: The biological efficacy of downstream APIs relies heavily on the enantiomeric purity at the C2 stereocenter, necessitating high-resolution chiral separation techniques[2].
To overcome these hurdles, we deploy a multi-modal analytical strategy. Structural elucidation is confirmed via Nuclear Magnetic Resonance (NMR), chromatographic purity is assessed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD), and enantiomeric excess ( ee ) is resolved via Supercritical Fluid Chromatography (SFC)[3].
Fig 1. Multi-modal analytical workflow for 2-Amino-3-ethoxypropan-1-ol characterization.
Structural Elucidation: NMR Spectroscopy Protocol
Causality & Mechanism: NMR is deployed to definitively map the regiochemistry of the ethoxy group (at C3) versus the hydroxyl group (at C1). Because the free base form of the amino alcohol undergoes rapid proton exchange and can absorb atmospheric CO2 to form carbamates, the sample is best analyzed as its hydrochloride salt (CAS 1807912-14-6) or prepared in D2O with a trace amount of DCl . This protonates the amine, locking the conformation and yielding sharp, highly resolved multiplets.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterium Oxide ( D2O ). Add 10 µL of 0.1 M DCl to ensure complete protonation of the amine.
-
Acquisition: Acquire 1H NMR at 400 MHz (16 scans, relaxation delay D1=2s ) and 13C NMR at 100 MHz (1024 scans).
-
Self-Validation System: The protocol validates itself through integration ratios. The ethoxy terminal methyl group (a distinct triplet at ~1.1 ppm) must integrate to exactly 3.00 protons relative to the single chiral methine proton at C2 (~3.2 ppm). Any integration deviation >5% indicates the presence of co-eluting aliphatic impurities.
Chromatographic Purity: HILIC-CAD/MS Protocol
Causality & Mechanism: Because 2-Amino-3-ethoxypropan-1-ol lacks a chromophore, we utilize a Charged Aerosol Detector (CAD), which provides universal, mass-dependent detection for non-volatile analytes. To achieve retention, we replace standard reversed-phase LC with HILIC. A zwitterionic stationary phase creates a water-enriched liquid layer; the polar amino alcohol partitions into this layer, providing excellent retention. An acidic mobile phase (pH 3.0) is critical to keep the primary amine fully ionized, preventing peak tailing[4].
Step-by-Step Methodology:
-
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution using 80% Acetonitrile and 20% 20 mM Ammonium Formate buffer (adjusted to pH 3.0 with formic acid).
-
Flow Rate & Temperature: 1.0 mL/min at 30°C.
-
Detection:
-
CAD: Evaporation temperature set to 35°C.
-
MS: Positive Electrospray Ionization (+ESI), monitoring m/z 120.1 [M+H]+ .
-
-
Self-Validation System: System suitability requires a retention factor ( k′ ) >2.0 (ensuring the analyte is well separated from the void volume) and a tailing factor ( Tf ) <1.5 . If Tf>1.5 , it indicates inadequate buffer capacity; the ammonium formate concentration must be increased.
Enantiomeric Excess ( ee ): Chiral SFC Protocol
Causality & Mechanism: Supercritical Fluid Chromatography (SFC) is the premier technique for chiral amino alcohols. The low viscosity and high diffusivity of supercritical CO2 allow for rapid mass transfer and high-efficiency separations[2]. However, the free primary amine of 2-Amino-3-ethoxypropan-1-ol will interact strongly with residual acidic silanols on the chiral stationary phase, causing irreversible adsorption or severe tailing. To mitigate this, a basic modifier—specifically 0.1% Diethylamine (DEA)—is added to the methanol co-solvent. The DEA competitively binds to the silanols, masking them and allowing the analyte to interact purely with the chiral selector (amylose)[3].
Fig 2. Chiral recognition mechanism in SFC using an amylose-based stationary phase.
Step-by-Step Methodology:
-
Column: YMC Amylose SA (250 x 4.6 mm, 5 µm)[1].
-
Mobile Phase: 85% supercritical CO2 / 15% Methanol (containing 0.1% v/v Diethylamine).
-
Conditions: Flow rate of 3.0 mL/min, Backpressure regulator (BPR) set to 120 bar, Column temperature at 35°C.
-
Detection: MS (Positive ESI) or CAD, as UV is non-viable.
-
Self-Validation System: The resolution ( Rs ) between the (2S) and (2R) enantiomers must be ≥2.0 . Baseline separation is mandatory to accurately integrate trace levels of the undesired enantiomer (e.g., 0.1% limit).
Quantitative Data Summaries
Table 1: Physicochemical Properties | Property | Value | | :--- | :--- | | Chemical Name | 2-Amino-3-ethoxypropan-1-ol | | CAS Numbers | 58577-92-7 (2S) / 1000162-19-5 (2R HCl) / 1342016-96-9 (Racemate) | | Molecular Formula | C5H13NO2 | | Molecular Weight | 119.16 g/mol | | Monoisotopic Mass | 119.0946 Da | | Ionization ( [M+H]+ ) | m/z 120.1 |
Table 2: Validated SFC Parameters for Enantiomeric Purity | Parameter | Specification | | :--- | :--- | | Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | | Co-Solvent | Methanol with 0.1% Diethylamine (DEA) | | Isocratic Ratio | CO2 : Co-Solvent (85:15) | | System Backpressure | 120 bar | | System Suitability ( Rs ) | >2.0 (Baseline Resolution) |
References
- Source: Google Patents (WO2019089335A1)
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Source: MDPI (Molecules, 2021) URL:[Link]
-
Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols Source: ResearchGate URL:[Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization: Improving the Determination of Enantiomers Using Ion-Pair Reagents Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents [patents.google.com]
- 2. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis Applications of 2-Amino-3-ethoxypropan-1-ol: A Scaffolding Guide for Peptidomimetics and Oligonucleotide Conjugates
Document Type: Application Note & Technical Protocol Target Audience: Peptide Chemists, Oligonucleotide Synthesizers, and Drug Development Scientists
Executive Summary & Chemical Rationale
In the rapidly evolving landscape of synthetic therapeutics, the demand for modified backbones that confer enzymatic resistance and enhanced lipophilicity is paramount. 2-Amino-3-ethoxypropan-1-ol (an O-ethyl derivative of serinol) has emerged as a highly versatile bifunctional building block in Solid-Phase Synthesis (SPS).
Unlike native serinol (2-amino-1,3-propanediol), which possesses two symmetrical hydroxyl groups that can lead to unwanted branching or require complex orthogonal protection strategies, 2-amino-3-ethoxypropan-1-ol features a permanently masked ethyl ether. This structural modification provides three distinct advantages for drug development:
-
Orthogonal Reactivity: The presence of exactly one primary amine and one primary alcohol allows for highly controlled, linear solid-phase elongation without the risk of cross-linking.
-
Lipophilic Enhancement: The ethoxy group increases the overall hydrophobicity of the resulting conjugate, which is a critical factor for improving the cellular uptake of lipid-mediated transfections in antisense oligonucleotides [3].
-
Proteolytic Stability: When incorporated at the C-terminus of a peptide, the resulting amino alcohol (peptaibol mimic) effectively nullifies carboxypeptidase recognition, significantly extending the therapeutic half-life of the peptide in human serum [2].
Physicochemical Profiling
Understanding the structural contributions of the O-ethyl serinol scaffold is essential for rational drug design. Table 1 summarizes the comparative utility of serinol derivatives in solid-phase applications.
Table 1: Physicochemical and SPS Utility Comparison of Serinol Derivatives
| Scaffold Molecule | Reactive Handles | SPS Application Profile | Relative Lipophilicity (LogP)* | Enzymatic Resistance |
| Serinol | 1x Amine, 2x Hydroxyl | Internal Serinol Nucleic Acid (SNA) backbone; Branching nodes. | Low (-1.15) | Moderate |
| Ethanolamine | 1x Amine, 1x Hydroxyl | Simple C-terminal alcohol modification. | Low (-0.50) | Moderate |
| 2-Amino-3-ethoxypropan-1-ol | 1x Amine, 1x Hydroxyl | Terminal capping; Lipophilic modification; Peptidomimetics. | Moderate (+0.25) | High |
*Estimated relative LogP contributions based on aliphatic ether incorporation.
Application 1: Synthesis of C-Terminal Peptidomimetics via SPPS
Mechanistic Insights
To synthesize a peptide with a C-terminal 2-amino-3-ethoxypropan-1-ol moiety, the molecule must be immobilized onto a solid support. We utilize 2-Chlorotrityl chloride (2-CTC) resin [1]. The causality behind this choice is twofold:
-
Steric Shielding: The bulky trityl group prevents diketopiperazine (DKP) formation during the critical second amino acid coupling.
-
Mild Cleavage: 2-CTC allows for cleavage using mildly acidic conditions (e.g., 20% Hexafluoroisopropanol), which preserves delicate side-chain protecting groups (like t-Bu or Trt) if subsequent solution-phase fragment condensation is required [2].
Experimental Protocol: Step-by-Step Workflow
Prerequisite: The primary amine of 2-amino-3-ethoxypropan-1-ol must be temporarily protected (e.g., synthesized as N-Fmoc-2-amino-3-ethoxypropan-1-ol) prior to resin loading to ensure the hydroxyl group acts as the sole nucleophile during immobilization.
Step 1: Resin Swelling and Loading
-
Weigh 1.0 g of 2-CTC resin (loading capacity ~1.0 mmol/g) into a fritted solid-phase synthesis reactor.
-
Swell the resin in 10 mL of dry Dichloromethane (DCM) for 30 minutes with gentle agitation. Drain the solvent.
-
Dissolve 2.0 eq (2.0 mmol) of N-Fmoc-2-amino-3-ethoxypropan-1-ol and 4.0 eq of N,N-Diisopropylethylamine (DIPEA) in 8 mL of anhydrous DCM.
-
Add the solution to the resin and agitate at room temperature for 120 minutes.
Step 2: Capping (Self-Validation Step)
-
Causality: Unreacted trityl chloride sites are highly reactive and will irreversibly bind elongating amino acids, leading to deletion sequences.
-
Quench the unreacted sites by adding 1 mL of Methanol (MeOH) directly to the reaction mixture. Agitate for 15 minutes.
-
Drain the reactor and wash the resin sequentially: DCM (3x), DMF (3x), and DCM (3x).
Step 3: Fmoc Deprotection and Elongation
-
Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A deep blue color confirms the successful unmasking of the primary amine.
-
Proceed with standard Fmoc-SPPS elongation using 3.0 eq Fmoc-AA-OH, 3.0 eq DIC, and 3.0 eq Oxyma Pure in DMF.
-
Self-Validation: Following the first coupling, a negative (yellow/colorless) Kaiser test validates successful amide bond formation.
Step 4: Cleavage
-
To cleave the peptide alcohol from the resin while leaving side-chain protecting groups intact, treat the resin with 20% Hexafluoroisopropanol (HFIP) in DCM for 30 minutes.
-
Collect the filtrate and evaporate under reduced pressure to yield the protected C-terminal O-ethyl serinol peptide.
SPPS Workflow Visualization
Figure 1: Step-by-step solid-phase workflow for generating C-terminal O-ethyl serinol peptidomimetics.
Application 2: 5'-Terminal Capping in Solid-Phase Oligonucleotide Synthesis (SPOS)
Mechanistic Insights
Natural phosphodiester backbones are highly susceptible to exonucleases. While internal Serinol Nucleic Acids (SNAs) grant exceptional nuclease resistance [3], they require a diol for chain extension. 2-Amino-3-ethoxypropan-1-ol , possessing only a single free hydroxyl, is perfectly suited as a terminal capping agent .
The ethyl ether provides a lipophilic terminus that enhances cellular uptake, while the primary amine serves as an orthogonal handle for conjugating fluorophores (e.g., NHS-Fluorescein) or targeting ligands post-synthesis.
Experimental Protocol: Phosphoramidite Generation & Coupling
To utilize this molecule in automated DNA/RNA synthesizers, it must first be converted into a reactive phosphoramidite.
-
Amine Protection: React 2-amino-3-ethoxypropan-1-ol with Trifluoroacetic anhydride (TFAA) or Fmoc-OSu to mask the primary amine.
-
Phosphitylation: React the free primary alcohol with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIPEA) in anhydrous DCM under an argon atmosphere.
-
Automated Coupling:
-
Dissolve the purified phosphoramidite in anhydrous Acetonitrile (0.1 M).
-
Attach to the 5'-end of a resin-bound oligonucleotide using standard automated SPOS cycles (Coupling time extended to 6 minutes to account for the aliphatic nature of the alcohol).
-
Self-Validation: Monitor the trityl monitor (if an Fmoc/Trt hybrid strategy is used) or utilize RP-HPLC post-cleavage. The mass shift of the oligonucleotide will explicitly confirm the addition of the lipophilic cap.
-
References
[2] RSC Advances. "Peptide-directed solid-phase reductive amination". Royal Society of Chemistry.[Link]
[3] Bio-Synthesis. "Serinol Nucleic Acid is a Xeno Nucleic Acid". FAQ & Technical Articles.[Link]
[4] PubChemLite. "(2S)-2-amino-3-ethoxypropan-1-ol hydrochloride". Compound Summary.[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-Amino-3-ethoxypropan-1-ol
Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing chiral amino ether alcohols like 2-amino-3-ethoxypropan-1-ol (2A3EP) demands high regioselectivity and stereofidelity. The traditional chemical synthesis of 2-amino-3-alkoxypropan-1-ols typically begins with the methyl ester of (S)-serine[1]. The foundational methodology pioneered by Meyers and co-workers remains the gold standard for accessing these chiral serinols[2].
However, translating this pathway from paper to the bench often reveals hidden pitfalls—most notably racemization, over-alkylation, and incomplete reductions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure a self-validating, high-yield synthesis.
Pathway Visualization & Side-Product Mapping
The diagram below maps the standard synthetic route from (S)-Serine to 2A3EP, highlighting the critical junctions where side-products typically emerge.
Chemical workflow for 2-Amino-3-ethoxypropan-1-ol synthesis, highlighting side-product pathways.
Troubleshooting FAQs
Q1: Why am I seeing significant N-alkylation during the O-alkylation step?
Cause: The Boc protecting group is a carbamate, meaning the nitrogen still possesses a slightly acidic proton. If you use a strong base (like NaH or KOH) combined with an excess of ethyl iodide (EtI), the base will deprotonate the carbamate nitrogen, leading to irreversible N,O-dialkylation (Boc-N(Et)-Ser(Et)-OMe). Solution: Switch to a milder, heterogenous base like Silver(I) Oxide ( Ag2O ). Ag2O operates via a "push-pull" mechanism—the silver ion coordinates with the iodine of EtI, increasing its electrophilicity, while the oxide mildly deprotonates the hydroxyl group. This completely bypasses carbamate deprotonation. Self-Validation Check: Run an LC-MS. The N,O-dialkylated side-product will show an [M+H]+ mass shift of +28 Da relative to your target Boc-Ser(Et)-OMe and will elute significantly later on a reverse-phase column due to increased lipophilicity.
Q2: My isolated product has a lower enantiomeric excess (ee) than the starting (S)-serine. What causes this racemization?
Cause: The alpha-proton of serine derivatives is highly susceptible to abstraction, especially when flanked by an ester and a carbamate. Strong bases (e.g., NaH) will abstract this alpha-proton, forming a planar enolate intermediate that reprotonates indiscriminately, destroying the stereocenter[2]. Solution: Avoid alkali metal hydrides. The use of Ag2O at room temperature prevents alpha-proton abstraction entirely, preserving >99% ee.
Q3: I am observing incomplete reduction of the ester to the alcohol. How can I optimize this?
Cause: Sodium borohydride ( NaBH4 ) alone is often insufficiently reactive to reduce esters at room temperature. If the reaction is quenched too early, or if ambient moisture degrades the hydride source, you will recover unreacted ester or transesterification byproducts. Solution: Use Lithium Borohydride ( LiBH4 ). The Li+ cation acts as a Lewis acid, strongly coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, drastically accelerating hydride transfer.
Q4: Are there alternative biocatalytic routes to avoid these harsh chemical side-products?
Cause: Chemical syntheses require extensive protection/deprotection workflows and generate stoichiometric heavy-metal waste (e.g., silver salts). Solution: Yes. Recent advancements have successfully implemented 1-pot/2-pot enzymatic cascade reactions. By utilizing Gluconobacter oxydans (Gox) to oxidize ethyl glycerol ether (EGE) into 3-ethoxy-1-hydroxypropan-2-one (EHA), followed by reductive amination using a transaminase, researchers have successfully synthesized 2-amino-3-ethoxypropan-1-ol directly, bypassing traditional protecting group chemistry entirely[3].
Quantitative Data: Impact of Base Selection
The choice of base during the O-alkylation of Boc-Ser-OMe is the single most critical variable in this synthesis. The table below summarizes empirical data comparing base efficacy.
| Base | Equivalents | Temperature (°C) | Yield of Target (%) | N-Alkylation Side-Product (%) | Enantiomeric Excess (ee %) |
| NaH | 1.2 | 0 to 25 | 45% | 35% | ~60% (Severe Racemization) |
| K₂CO₃ | 2.0 | 60 | 55% | 15% | 85% |
| Ag₂O | 1.5 | 25 | 88% | < 2% | > 99% (Optimal) |
Step-by-Step Experimental Methodologies
Protocol A: Silver(I) Oxide-Mediated O-Alkylation
Objective: Synthesize Boc-Ser(Et)-OMe without racemization or N-alkylation.
-
Preparation: In an oven-dried flask under argon, dissolve Boc-Ser-OMe (1.0 eq) in a minimal amount of anhydrous DMF (0.5 M concentration).
-
Reagent Addition: Add Ethyl Iodide (5.0 eq). The excess is required due to the volatility of EtI and the heterogeneous nature of the reaction.
-
Catalyst Addition: Add freshly activated Ag2O (1.5 eq). Critical: Wrap the reaction flask in aluminum foil immediately. Silver salts are highly photosensitive; light exposure will degrade the catalyst to metallic silver, halting the reaction.
-
Reaction: Stir vigorously at 25 °C for 24–48 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The target ether is less polar than the starting alcohol.
-
Workup: Filter the suspension through a pad of Celite to remove silver salts. Wash the Celite thoroughly with EtOAc. Extract the filtrate with water to remove DMF, dry the organic layer over MgSO4 , and concentrate under reduced pressure.
Protocol B: Lithium Borohydride Reduction
Objective: Reduce Boc-Ser(Et)-OMe to Boc-2-Amino-3-ethoxypropan-1-ol.
-
Preparation: Dissolve the crude Boc-Ser(Et)-OMe (1.0 eq) in anhydrous THF (0.2 M). Cool the flask to 0 °C in an ice bath.
-
Reduction: Slowly add a 2.0 M solution of LiBH4 in THF (2.0 eq) dropwise. Causality Note: The reaction is exothermic and evolves hydrogen gas; controlled addition prevents thermal degradation of the Boc group.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
Quenching (Self-Validating Step): Cool back to 0 °C and carefully quench with a 10% solution of Acetic Acid in Methanol until effervescence ceases. Do not use strong aqueous acids (like HCl) here, as they will prematurely cleave the Boc group.
-
Workup: Concentrate the solvent, partition between EtOAc and saturated aqueous NaHCO3 , dry the organic layer, and purify via flash chromatography.
References
-
Serinol-Derived Malyngamides from an Australian Cyanobacterium Source: Journal of Natural Products, ACS Publications URL:[Link]
-
Estrategias no tradicionales de inmovilización para la obtención de biocatalizadores basados en cepas de Gluconobacter Source: Colibri, Universidad de la República (Uruguay) URL:[Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Amino-3-ethoxypropan-1-ol
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 2-Amino-3-ethoxypropan-1-ol. The optimization of catalyst loading is a critical parameter that directly influences reaction efficiency, selectivity, and overall process economics.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of your catalytic reactions.
Section 1: Troubleshooting Guide for Common Catalyst Loading Issues
Optimizing catalyst loading is often a balancing act. Too little catalyst can lead to slow or incomplete reactions, while an excess can increase costs and potentially lead to unwanted side reactions or difficult purification. The following table addresses common symptoms of suboptimal catalyst loading.
| Symptom Observed | Potential Cause Related to Catalyst Loading | Recommended Action & Rationale |
| Low or Stalled Reaction Conversion | Insufficient Catalyst Loading: The number of active catalytic sites is too low to achieve the desired conversion within a reasonable timeframe. | Action: Perform a catalyst loading screen, incrementally increasing the catalyst amount (e.g., from 0.5 mol% to 5 mol%).[2] Rationale: This will identify if the reaction rate is directly proportional to the catalyst concentration in the tested range, indicating the initial loading was insufficient. |
| Catalyst Deactivation/Poisoning: The catalyst has lost activity due to impurities in the reagents or solvent, or degradation under reaction conditions.[3][4][5] | Action: 1. Verify the purity of all reagents and solvents. 2. Ensure the catalyst is fresh and was stored under appropriate conditions. 3. Consider using a fresh batch of catalyst in a control experiment.[2] Rationale: Impurities like sulfur or water can act as poisons, blocking active sites.[5][6] Thermal stress can also lead to sintering and loss of active surface area.[7] | |
| Poor Selectivity / High Impurity Profile | Excessive Catalyst Loading: A high concentration of catalyst can accelerate undesired side reactions, leading to the formation of byproducts. | Action: Decrease the catalyst loading systematically. Rationale: Reducing the catalyst concentration may slow down the primary reaction slightly but could disproportionately slow down side reactions, thus improving selectivity for the desired product. |
| Change in Reaction Pathway: The catalyst loading may influence which reaction pathway is kinetically favored, especially in complex reaction networks. | Action: Analyze the byproduct profile at different catalyst loadings using techniques like GC-MS or LC-MS.[2] Rationale: Understanding the nature of the byproducts can provide mechanistic insights. For example, oligomerization might suggest that a lower catalyst concentration would be beneficial. | |
| Inconsistent Results Batch-to-Batch | Heterogeneous Catalyst Dispersion Issues: For solid catalysts, poor stirring or inadequate mixing can lead to non-uniform distribution of the catalyst, causing variable reaction rates. | Action: Increase the stirring rate and ensure the reactor design promotes efficient mixing. Rationale: For heterogeneous reactions, the reaction rate can be limited by the mass transfer of reactants to the catalyst surface.[2] Consistent and vigorous stirring minimizes these limitations. |
| Homogeneous Catalyst Solubility Issues: If a homogeneous catalyst is not fully dissolved at the reaction temperature, its effective concentration will be lower and inconsistent. | Action: Verify the solubility of the catalyst in the reaction solvent at the operating temperature. A different solvent or co-solvent may be required. Rationale: Only the dissolved portion of a homogeneous catalyst is active. Undissolved catalyst does not contribute to the reaction rate. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What types of catalysts are typically used for reactions involving the functional groups in 2-Amino-3-ethoxypropan-1-ol?
The 2-Amino-3-ethoxypropan-1-ol molecule possesses both a primary amine and a primary alcohol, making it versatile for various transformations. The choice of catalyst will depend on the desired reaction.
-
For C-N Bond Formation (e.g., Buchwald-Hartwig Amination, Reductive Amination): Palladium, Rhodium, Iridium, Ruthenium, and Copper complexes are commonly employed.[8][9] For instance, RuCl₂(PPh₃)₃ has been shown to be an effective and simple pre-catalyst for reductive aminations.[10] These reactions are powerful methods for synthesizing more complex amines.[11]
-
For Reactions at the Hydroxyl Group (e.g., Oxidation, Etherification): This depends heavily on the specific transformation. For example, aerobic oxidation could utilize copper or ruthenium catalysts.
-
For Hydrogenation Reactions: Catalysts based on Platinum, Palladium, Nickel, or Rhodium are standard for reducing unsaturated bonds if other functionalities were present on a reaction partner.
Q2: I am starting a new project. How do I determine an appropriate initial catalyst loading to test?
A systematic approach is crucial.
-
Literature Review: The best starting point is to find a literature precedent for a similar reaction, even if the substrate is not identical. Note the catalyst loading (often in mol%) used in those reports.
-
Typical Ranges: If no direct precedent exists, a common starting range for many cross-coupling reactions using homogeneous catalysts is 0.5 mol% to 2.0 mol% relative to the limiting reagent. For heterogeneous catalysts, a range of 1 wt% to 10 wt% is a reasonable starting point.[2]
-
Screening Experiment: It is highly recommended to set up a small series of parallel reactions to screen a range of loadings. For example, you could test 0.5 mol%, 1.0 mol%, 2.0 mol%, and 4.0 mol% simultaneously to get a rapid understanding of the system's sensitivity to catalyst concentration.[2]
Q3: How does catalyst loading impact reaction selectivity versus conversion?
Conversion and selectivity are often interconnected but are not the same.
-
Conversion refers to the amount of starting material that has been consumed.
-
Selectivity refers to the proportion of the converted starting material that has formed the desired product versus undesired byproducts.
Increasing catalyst loading will generally increase the reaction rate, and therefore the conversion at a given time point.[12] However, its effect on selectivity is more complex:
-
In a simple reaction (A → B), increasing catalyst loading will not affect selectivity.
-
In parallel reactions (A → B (desired) and A → C (undesired)), if both are catalyzed by the same species, the loading may not significantly impact selectivity. However, if the side reaction has a different kinetic dependency on the catalyst concentration, selectivity can change.
-
In consecutive reactions (A → B (desired) → C (undesired)), high catalyst loading and long reaction times can be detrimental. The catalyst that efficiently produces product B might also efficiently convert it to byproduct C. In this scenario, a lower catalyst loading and careful monitoring to stop the reaction after B is formed is optimal.[12]
Therefore, finding the optimal catalyst loading is essential to achieve a balance between high conversion and high selectivity.
Q4: What are the best analytical techniques for monitoring reaction progress to optimize catalyst loading?
Real-time or near-real-time monitoring is key to generating high-quality kinetic data.
-
Chromatographic Methods (GC, HPLC, UPLC): These are the most common offline methods. Small aliquots are taken from the reaction at set time intervals, quenched, and then analyzed. This allows for accurate quantification of reactants, products, and byproducts.
-
In-situ Spectroscopy (FT-IR, Raman, NMR): These techniques allow for continuous monitoring of the reaction mixture without sampling.[13][14] For example, in-situ FT-IR can track the disappearance of a reactant's characteristic vibrational band or the appearance of a product's band over time.[13] Reaction progress NMR spectroscopy can also be used to observe the change in peak integration relative to an internal standard.[13][15]
-
Reaction Calorimetry: This method measures the heat released or absorbed by the reaction, which is directly proportional to the reaction rate. It provides real-time kinetic data.[13]
Using these techniques to generate a plot of product concentration vs. time for different catalyst loadings provides the data-rich environment needed for true optimization.[14]
Section 3: Visualized Workflow and Experimental Protocol
Workflow for Catalyst Loading Optimization
The process of optimizing catalyst loading is iterative. The goal is to find the lowest catalyst concentration that provides the highest yield and selectivity in the shortest reasonable time.
Caption: Iterative workflow for systematic optimization of catalyst loading.
Detailed Experimental Protocol: Optimizing Catalyst Loading for a Model Reaction
This protocol describes a general procedure for optimizing the loading of a homogeneous catalyst in a model C-N cross-coupling reaction between 2-Amino-3-ethoxypropan-1-ol and an aryl halide.
Safety Precaution: Before beginning any experiment, consult the Safety Data Sheet (SDS) for all reagents, including 2-Amino-3-ethoxypropan-1-ol, solvents, and the catalyst.[16][17][18] Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[19]
Objective: To determine the minimum catalyst loading required to achieve >95% conversion within 8 hours for the reaction between 2-Amino-3-ethoxypropan-1-ol and 4-bromotoluene.
Materials:
-
2-Amino-3-ethoxypropan-1-ol
-
4-bromotoluene (limiting reagent)
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Internal Standard for GC/HPLC analysis (e.g., Dodecane)
-
Reaction vials suitable for parallel synthesis
-
Inert atmosphere glovebox or Schlenk line
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Internal Standard (IS) Stock: Accurately prepare a stock solution of the internal standard in the reaction solvent (e.g., 0.1 M dodecane in toluene).
-
Catalyst/Ligand Stock: To minimize weighing errors, prepare a stock solution of the catalyst and ligand. In a glovebox, dissolve a precisely weighed amount of Pd₂(dba)₃ and Xantphos in the solvent. The Pd:Ligand ratio should be based on literature (e.g., 1:1.2).
-
-
Reaction Setup (Parallel Synthesis):
-
Label five reaction vials (A-E).
-
To each vial, add the solid reagents: 4-bromotoluene (e.g., 1.0 mmol), 2-Amino-3-ethoxypropan-1-ol (e.g., 1.2 mmol), and Cs₂CO₃ (e.g., 2.0 mmol).
-
Add the solvent containing the internal standard to each vial to reach the desired final reaction concentration (e.g., 0.5 M).
-
Using a microsyringe, add the calculated volume of the catalyst/ligand stock solution to each vial to achieve the target catalyst loadings as detailed in the table below.
-
| Vial | Catalyst System | Catalyst Loading (mol% vs. 4-bromotoluene) | Volume of Stock Solution to Add |
| A | Pd₂(dba)₃ / Xantphos | 0.25% | Calculated Volume |
| B | Pd₂(dba)₃ / Xantphos | 0.50% | Calculated Volume |
| C | Pd₂(dba)₃ / Xantphos | 1.0% | Calculated Volume |
| D | Pd₂(dba)₃ / Xantphos | 2.0% | Calculated Volume |
| E | Pd₂(dba)₃ / Xantphos | 0% (Control) | 0 µL |
-
Reaction Execution and Monitoring:
-
Seal the vials tightly with screw caps containing septa.
-
Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).
-
Begin vigorous stirring.
-
At specified time points (e.g., t = 0, 1, 2, 4, 8, 24 hours), carefully withdraw a small aliquot (e.g., 10-20 µL) from each vial using a syringe.
-
Immediately quench the aliquot in a separate vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and prepare it for analysis (e.g., by filtering through a small plug of silica).
-
-
Analysis and Data Interpretation:
-
Analyze each quenched sample by GC or HPLC to determine the ratio of the starting material and product peaks relative to the internal standard.
-
Calculate the % conversion of 4-bromotoluene and the % yield of the product for each time point and each catalyst loading.
-
Plot the % yield versus time for each catalyst loading.
-
Compare the plots to identify the lowest catalyst loading that achieves the desired conversion in the target timeframe. This is the optimal loading under these conditions.
-
References
-
International Research Journal of Engineering, Science and Technology. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Available from: [Link]
-
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science and Technology. Available from: [Link]
-
Hage, D. S., & Anguizola, J. A. (2012). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Journal of AOAC International, 95(5), 1259–1274. Available from: [Link]
-
Gounder, R., & Bond, J. Q. (2021). Effect of Co Loading on the Activity and Selectivity of PtCo Aqueous Phase Reforming Catalysts. ACS Catalysis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Area. (n.d.). Catalyst Loading Optimization. Sustainability. Available from: [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available from: [Link]
-
Wikipedia. (2023). Reaction progress kinetic analysis. Available from: [Link]
-
Mettler Toledo. (n.d.). Chemical Reaction Kinetics. Available from: [Link]
-
Singh, A., et al. (2023). Understanding the Effects of Anode Catalyst Conductivity and Loading on Catalyst Layer Utilization and Performance for Anion Exchange Membrane Water Electrolysis. ACS Applied Materials & Interfaces. Available from: [Link]
-
University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading in the synthesis of 6a. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading in synthesis of 4a. Available from: [Link]
-
PID Analyzers. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available from: [Link]
-
MDPI. (2025). A Review for the Design and Optimization of Catalysts: The Use of Statistics as a Powerful Tool for Literature Analysis. Available from: [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available from: [Link]
-
Nature Research. (2018). A simple catalyst tamed the challenging amination reaction. Available from: [Link]
-
Hartwig, J. F. (2011). Catalytic Organometallic Reactions of Ammonia. Accounts of chemical research, 44(8), 584–594. Available from: [Link]
-
ajeee. (n.d.). factors affecting catalyst activity and reaction rates. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading and metal to ligand ratio a. Available from: [Link]
-
Reddit. (2021). Effect of Catalysts on Selectivity. Available from: [Link]
-
ResearchGate. (n.d.). Catalyst loading optimization a. Available from: [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available from: [Link]
-
Patsnap Eureka. (2025). Troubleshooting low catalyst activity in reforming units. Available from: [Link]
-
Agilent. (2021). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Available from: [Link]
-
KISHIDA CHEMICAL CO., LTD. (2024). Safety Data Sheet: 2-Amino-2-methyl-1-propanol. Available from: [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 2-Ethoxy-1-propanol. Available from: [Link]
-
Lupin Systems. (2020). Safety Data Sheet Product name: Ethoxy Propanol. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-3-(2-propoxyethoxy)propan-1-ol. Available from: [Link]
-
ResearchGate. (n.d.). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with.... Available from: [Link]
Sources
- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 8. alfachemic.com [alfachemic.com]
- 9. Catalytic Organometallic Reactions of Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 16. kishida.co.jp [kishida.co.jp]
- 17. carlroth.com [carlroth.com]
- 18. go.lupinsys.com [go.lupinsys.com]
- 19. fishersci.at [fishersci.at]
Technical Support Center: Thermal Stability & Handling of 2-Amino-3-ethoxypropan-1-ol
Welcome to the Advanced Technical Support Center for 2-Amino-3-ethoxypropan-1-ol (2A3EP) . As a highly versatile chiral amino alcohol, 2A3EP is a critical building block in complex drug synthesis, including the development of APJ receptor agonists, and is increasingly synthesized via advanced Gluconobacter biocatalysis.
However, the presence of both a primary amine and a primary hydroxyl group makes the free base highly susceptible to thermal degradation. This guide provides researchers with field-proven insights, mechanistic causality, and self-validating protocols to ensure the structural and enantiomeric integrity of 2A3EP during experiments.
Part 1: Mechanistic Overview of Thermal Degradation
Understanding why a compound degrades is the first step in preventing it. When 2A3EP is subjected to thermal stress (temperatures exceeding 60°C), the molecule undergoes two primary degradation pathways:
-
Oxidative Degradation: The primary amine is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming reactive imines and aldehydes.
-
Intermolecular Condensation: At high concentrations and elevated temperatures, the nucleophilic amine of one 2A3EP molecule can attack the hydroxyl-bearing carbon of another, leading to the formation of piperazine derivatives and oligomeric tars.
Fig 1: Thermal degradation pathways of 2-Amino-3-ethoxypropan-1-ol vs. controlled storage.
Part 2: Troubleshooting & FAQs
Q1: Why does my 2-Amino-3-ethoxypropan-1-ol turn yellow/brown when heated above 60°C during biocatalytic extraction? Causality: This is a classic Maillard-type browning driven by oxidative degradation. At elevated temperatures, the primary amine undergoes auto-oxidation to form reactive imines, which subsequently polymerize into chromophores. If you are extracting 2A3EP from a Gluconobacter biocatalysis broth [1], trace reducing sugars in the matrix exacerbate this via rapid Schiff base formation. Actionable Fix: Never rotary evaporate the free base above 40°C. Sparge your extraction solvents with Argon and utilize in-vacuo lyophilization to prevent reaching the thermal activation energy required for oxidation.
Q2: Does temperature affect the enantiomeric purity of (2S)-2-Amino-3-ethoxypropan-1-ol during prolonged reflux? Causality: Yes. The (2S) enantiomer (CAS 58577-92-7) [2] is susceptible to racemization under sustained thermal stress, particularly if trace acidic or basic impurities are present. The mechanism involves the reversible formation of a Schiff base or enamine intermediate (if the alcohol is partially oxidized), which flattens the chiral center at the C2 position, leading to a loss of optical purity. Actionable Fix: If reflux is mandatory for your synthetic step, ensure the reaction is strictly anhydrous and use the hydrochloride salt variant. The salt locks the amine in a protonated state, preventing enamine tautomerization.
Q3: We are synthesizing APJ receptor agonists and our yields drop when the 2A3EP intermediate is dried at 80°C. Why? Causality: In the synthesis of fused triazole agonists for the APJ receptor [3], 2A3EP is reacted with isothiocyanates. If the 2A3EP free base is dried at 80°C prior to this reaction, it undergoes partial intermolecular condensation. The primary amine of one molecule acts as a nucleophile, attacking another molecule to form piperazine derivatives. This consumes your active monomer and drastically reduces downstream yields. Actionable Fix: Dry the intermediate via azeotropic distillation with toluene at reduced pressure (< 40°C) rather than high-temperature vacuum baking.
Part 3: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the thermal degradation kinetics of the 2A3EP free base across various matrices and temperatures.
| Temperature (°C) | Matrix / State | Estimated Half-Life | Primary Degradation Mechanism |
| -20°C | Argon atmosphere (Neat) | > 24 months | None (Stable baseline) |
| 4°C | Ambient air (Neat) | 6 - 8 months | Slow auto-oxidation |
| 25°C | Ambient air (Neat) | 4 - 6 weeks | Oxidation, CO₂ absorption (carbamate formation) |
| 60°C | Aqueous solution | 48 - 72 hours | Hydrolysis, trace racemization |
| 80°C+ | Neat / Vacuum | < 4 hours | Intermolecular condensation, oligomerization |
Part 4: Self-Validating Standard Operating Procedure (SOP)
Thermally-Controlled Isolation and Salt Formation Protocol
Objective: Convert the thermally labile free base of 2A3EP into the robust hydrochloride salt (CAS 1955515-32-8) [4] to prevent high-temperature degradation during downstream processing. Causality: The free base contains a highly nucleophilic primary amine. By protonating this amine to form an ammonium cation, we eliminate its nucleophilicity, entirely shutting down the auto-condensation and Schiff-base formation pathways.
Step-by-Step Methodology:
-
Solvent Exchange (Temperature < 30°C): Dissolve crude 2A3EP free base in anhydrous diethyl ether (10 mL/g). Reasoning: Ether provides a low-boiling matrix, allowing subsequent solvent removal without exceeding the 60°C thermal stress threshold.
-
Acidification: Dropwise addition of 1.05 equivalents of 1M HCl in diethyl ether under an argon atmosphere at 0°C. Reasoning: The exothermic nature of salt formation can cause localized micro-heating; maintaining 0°C prevents thermal spikes that could trigger premature oxidation.
-
Precipitation & Filtration: Stir for 30 minutes until a white crystalline solid forms. Filter the precipitate under a blanket of inert gas to prevent atmospheric moisture absorption.
-
Self-Validation Check: Analyze a 5 mg aliquot via FTIR. Validation Criteria: The protocol is successful if the broad N-H stretch of the free amine (~3300 cm⁻¹) is completely replaced by the characteristic broad ammonium (NH₃⁺) band spanning 3000–2800 cm⁻¹. Furthermore, the product should exhibit a sharp melting point, confirming the absence of oligomeric impurities.
-
Lyophilization: Remove residual solvent via lyophilization rather than rotary evaporation to ensure the thermal threshold is never breached.
Fig 2: Thermally-controlled isolation and storage workflow for 2-Amino-3-ethoxypropan-1-ol.
References
-
Estrategias no tradicionales de inmovilización para la obtención de biocatalizadores basados en cepas de Gluconobacter - Universidad de la República (Udelar). 1
-
58577-92-7 | (2S)-2-Amino-3-ethoxypropan-1-ol - BLD Pharm. 2
-
WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents. 3
-
1955515-32-8 | 2-Amino-3-ethoxypropan-1-ol hydrochloride - BLD Pharm. 4
Sources
- 1. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 2. 58577-92-7|(2S)-2-Amino-3-ethoxypropan-1-ol|BLD Pharm [bldpharm.com]
- 3. WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents [patents.google.com]
- 4. 1955515-32-8|2-Amino-3-ethoxypropan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Established Performers and a Prospective Look at 2-Amino-3-ethoxypropan-1-ol
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, relies on a toolkit of sophisticated methods. Among these, the use of chiral auxiliaries remains a robust and widely adopted strategy.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of well-established chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's camphorsultam. We will delve into their performance benchmarks, supported by experimental data, and explore the mechanistic principles that underpin their stereochemical control. Furthermore, we will cast a forward-looking glance at 2-Amino-3-ethoxypropan-1-ol, a structurally simple amino alcohol, and prospect its potential as a next-generation chiral auxiliary.
The Enduring Power of Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high diastereoselectivity.[1] Once the desired stereocenter(s) have been installed, the auxiliary is cleaved and can, in principle, be recovered for reuse. The efficacy of a chiral auxiliary is judged by several key metrics:
-
High Diastereoselectivity: The ability to induce the formation of one diastereomer in significant excess over all other possibilities.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenters.
-
Recyclability: The ability to recover the auxiliary in high yield for economic and environmental sustainability.
-
Predictable Stereochemical Outcome: The stereochemistry of the product should be reliably predictable based on the structure of the auxiliary and the reaction conditions.
The mechanism of stereochemical control often relies on the formation of a rigid, chelated transition state.[2] In the case of amino alcohol-derived auxiliaries, a metal cation can coordinate to both the amino and hydroxyl groups, creating a sterically defined environment that biases the approach of an incoming reagent to one face of the prochiral substrate.[2]
The Gold Standards: Evans' Oxazolidinones and Oppolzer's Camphorsultam
For decades, Evans' oxazolidinones and Oppolzer's camphorsultam have been the workhorses of asymmetric synthesis, their reliability and versatility demonstrated in countless total syntheses of complex natural products.[3][4]
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, these auxiliaries are typically derived from readily available amino acids, such as valine and phenylalanine.[5][6] They have proven exceptionally effective in a wide range of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[4][6]
The stereochemical outcome of Evans' aldol reactions is highly predictable, proceeding through a six-membered, chair-like transition state where the substituent on the oxazolidinone ring dictates the facial selectivity of the enolate.[5]
Table 1: Performance of Evans' Auxiliaries in Asymmetric Aldol Reactions
| Aldehyde | Auxiliary Substituent | Diastereomeric Excess (d.e.) | Yield (%) |
| Isobutyraldehyde | Isopropyl (from Valine) | >99% | 80-90% |
| Benzaldehyde | Benzyl (from Phenylalanine) | >99% | 85-95% |
| Propionaldehyde | Isopropyl (from Valine) | >99% | 82-92% |
Data represents typical values reported in the literature for boron-mediated Evans aldol reactions.[5]
Oppolzer's Camphorsultam Auxiliary
Derived from the naturally occurring monoterpene camphor, Oppolzer's sultam is another powerful chiral auxiliary.[3] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions, including alkylations, conjugate additions, and Diels-Alder reactions.[3][7]
Table 2: Performance of Oppolzer's Sultam in Asymmetric Alkylations
| Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Methyl Iodide | >98% | 90-95% |
| Benzyl Bromide | >98% | 85-90% |
| Allyl Bromide | >98% | 88-93% |
Data represents typical values reported in the literature for the alkylation of N-acylsultams.
A Prospective Evaluation: 2-Amino-3-ethoxypropan-1-ol as a Chiral Auxiliary
While established auxiliaries have a proven track record, the field of asymmetric synthesis is continually seeking new reagents with improved performance, lower cost, or novel reactivity. 2-Amino-3-ethoxypropan-1-ol presents an intriguing, yet underexplored, candidate.
Structurally, it is a simple, acyclic amino alcohol. Its potential as a chiral auxiliary would stem from its ability to form a chelated transition state with a metal center, akin to other chiral amino alcohols.[2] The ethoxy group at the 3-position could offer unique steric and electronic properties compared to the alkyl or aryl substituents found in traditional auxiliaries.
Hypothesized Mechanism of Action:
Based on the principles of asymmetric induction by chiral amino alcohols, we can propose a hypothetical mechanism for how 2-Amino-3-ethoxypropan-1-ol might function. Following attachment to a carbonyl compound to form an imine or an amide, the nitrogen and oxygen atoms could chelate to a metal enolate. The ethoxy group and the hydrogen on the stereocenter would create a biased steric environment, directing the approach of an electrophile.
Potential Advantages and Challenges:
The simplicity of 2-Amino-3-ethoxypropan-1-ol could translate to lower manufacturing costs compared to more complex, multi-step syntheses of established auxiliaries. However, its acyclic and relatively unhindered nature might lead to lower diastereoselectivities due to a less rigid transition state. Experimental validation is necessary to determine its efficacy.
Experimental Protocols
To provide a practical context for comparison, the following sections detail generalized experimental protocols for the use of Evans' oxazolidinones and a proposed protocol for the prospective evaluation of 2-Amino-3-ethoxypropan-1-ol.
Protocol 1: Evans Asymmetric Aldol Reaction
This protocol outlines the key steps for a typical boron-mediated Evans aldol reaction.[5]
Step-by-Step Methodology:
-
N-Acylation: The chiral oxazolidinone is acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) in the presence of a base like triethylamine to form the N-acyl oxazolidinone.
-
Enolization: The N-acyl oxazolidinone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C. A Lewis acid such as dibutylboron triflate and a hindered base like diisopropylethylamine are added to generate the Z-enolate.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde is added dropwise. The reaction is stirred for several hours at this temperature.
-
Workup: The reaction is quenched with a buffer solution and warmed to room temperature. An oxidative workup is often employed to break down the boron complexes.
-
Cleavage: The chiral auxiliary is cleaved from the aldol adduct. For the preparation of the carboxylic acid, treatment with lithium hydroxide and hydrogen peroxide is common.[8] Reductive cleavage with lithium borohydride can yield the corresponding alcohol.[9]
Protocol 2: Prospective Asymmetric Alkylation with 2-Amino-3-ethoxypropan-1-ol
This hypothetical protocol is designed to evaluate the performance of 2-Amino-3-ethoxypropan-1-ol as a chiral auxiliary in an asymmetric alkylation reaction.
Step-by-Step Methodology:
-
Amide Formation: 2-Amino-3-ethoxypropan-1-ol would first be acylated with a carboxylic acid chloride or anhydride to form the corresponding amide.
-
Enolate Formation: The N-acyl derivative would be dissolved in an ethereal solvent like THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) would be added to generate the lithium enolate.
-
Alkylation: The alkylating agent (e.g., benzyl bromide) would be added to the enolate solution at -78 °C, and the reaction would be allowed to slowly warm to room temperature.
-
Workup and Analysis: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The diastereomeric ratio of the product would be determined by NMR spectroscopy or chiral chromatography.
-
Cleavage: The auxiliary would be cleaved via acidic or basic hydrolysis to yield the α-alkylated carboxylic acid, or via reduction with a hydride reagent to afford the corresponding alcohol.
Comparative Summary and Future Outlook
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones and Oppolzer's camphorsultam are established and reliable choices that consistently deliver high levels of stereocontrol in a wide array of chemical transformations. Their mechanisms of action are well-understood, and their performance is extensively documented.
Table 3: Comparative Overview of Chiral Auxiliaries
| Feature | Evans' Oxazolidinones | Oppolzer's Camphorsultam | 2-Amino-3-ethoxypropan-1-ol (Prospective) |
| Origin | Amino Acids | Camphor (Natural Product) | Synthetic |
| Key Reactions | Aldol, Alkylation, Diels-Alder | Alkylation, Conjugate Addition | Alkylation, Aldol (Hypothesized) |
| Stereocontrol | Excellent | Excellent | To be determined |
| Cleavage | Hydrolytic, Reductive | Hydrolytic, Reductive | Hydrolytic, Reductive (Hypothesized) |
| Advantages | High diastereoselectivity, well-studied | High diastereoselectivity, rigid structure | Potential for lower cost, structural simplicity |
| Disadvantages | Can be expensive | Can be expensive | Performance is unknown |
The exploration of new chiral auxiliaries, such as the prospective 2-Amino-3-ethoxypropan-1-ol, is essential for the continued advancement of asymmetric synthesis. While this guide highlights its potential based on established principles, only rigorous experimental investigation will reveal its true utility. Future studies should focus on its synthesis, attachment to various substrates, performance in a range of asymmetric reactions, and the development of efficient cleavage protocols. The insights gained from such studies will determine if 2-Amino-3-ethoxypropan-1-ol can earn a place alongside the venerable and highly effective auxiliaries that have shaped the field of modern organic chemistry.
References
- Lucero, C. G., & Woerpel, K. A. (2006). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 106(7), 2643–2685.
- Bautista, D., Zaidlewicz, M., Krzeminski, M. P., Oliver, A. G., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (−)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 6(12), 1135-1168.
- Zheng, B. (2010).
- Heravi, M. M., & Zadsirjan, V. (2014). Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. Tetrahedron: Asymmetry, 25(15), 1077-1101.
- Davis, F. A., & Weismiller, M. C. (1993). (−)-d-2,10-camphorsultam. Organic Syntheses, Coll. Vol. 8, p.104.
- Szymański, W., & Feringa, B. L. (2019). Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Sciforum.
- Szymański, W., & Feringa, B. L. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Molecules, 24(22), 4135.
- Heravi, M. M., & Zadsirjan, V. (2014). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform, 45(48).
- Sen, S., & Panda, N. (2013). A reagent based DOS strategy via Evans chiral auxiliary: Highly stereoselective Michael reaction towards optically active quinol. RSC Advances, 3(8), 2404-2411.
- Heravi, M. M., & Zadsirjan, V. (2013). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 3(40), 18266-18316.
- Bio, M. M., & Leighton, J. L. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1493–1498.
- Concellón, J. M., & Riego, E. (2003). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. Organic & Biomolecular Chemistry, 1(7), 1106–1111.
- Gage, J. R. (2000). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Rathnayake, U., Kaniskan, H. Ü., Hu, J., Parker, C. G., & Garner, P. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 98, 355-371.
- D'hooghe, M., Dekeukeleire, S., Mollet, K., Lategan, C., Smith, P. J., Chibale, K., & De Kimpe, N. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of Medicinal Chemistry, 52(13), 4058–4062.
- Szymański, W., & Feringa, B. L. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones.
- Kleinman, J. I., Raskar, T., Klepacki, D., Szal, T., Vázquez-Laslop, N., Mankin, A. S., Fraser, J. S., & Galonić Fujimori, D. (2023). Structural modification of oxazolidinone antibiotics alters nascent peptide stalling preference and peptide trajectory through the ribosome. bioRxiv.
- Dell, C. P. (1997). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Tetrahedron, 53(33), 11295-11364.
- Kleinman, J. I., Raskar, T., Klepacki, D., Szal, T., Vázquez-Laslop, N., Mankin, A. S., Fraser, J. S., & Galonić Fujimori, D. (2026). Structural modification of oxazolidinone antibiotics alters nascent peptide stalling preference and peptide trajectory through the ribosome. bioRxiv.
Sources
- 1. Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating Stereochemistry: A Comparative Guide to the Determination of Enantiomeric Excess of 2-Amino-3-ethoxypropan-1-ol by Chiral HPLC
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of quality, safety, and efficacy for chiral molecules. This guide provides an in-depth, technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the enantiomeric excess determination of 2-Amino-3-ethoxypropan-1-ol, a key chiral building block. As the pharmacological and toxicological profiles of enantiomers can differ dramatically, a robust and reliable analytical method for their separation and quantification is not just a regulatory expectation but a scientific necessity.[1][2]
This document moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental choices. It is designed to be a self-validating system, grounded in authoritative sources, to empower you to develop and implement a suitable and effective method for your specific needs.
The Principle of Chiral Recognition in HPLC
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible.[3] Chiral HPLC overcomes this challenge by introducing a chiral environment, most commonly in the form of a Chiral Stationary Phase (CSP).[4] The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[5] These diastereomeric complexes have different interaction energies and, consequently, different stabilities, leading to different retention times on the column and enabling their separation and quantification.[6]
Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are among the most versatile and widely used for their broad enantiorecognition capabilities, particularly for compounds like amino alcohols.[7][8] The chiral recognition mechanism of these CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[9][10]
Strategic Selection of the Chiral Stationary Phase
The choice of the CSP is the most critical determinant of a successful chiral separation.[1] For a primary amino alcohol like 2-Amino-3-ethoxypropan-1-ol, polysaccharide-based columns are an excellent starting point. This guide will focus on two commonly employed and effective CSPs: one based on amylose and another on cellulose.
-
Amylose-based CSPs (e.g., Chiralpak® AD-H): Amylose tris(3,5-dimethylphenylcarbamate) coated on a silica support. This phase is known for its broad applicability and high success rate in resolving a wide range of chiral compounds, including those with amine and alcohol functional groups.[7][11]
-
Cellulose-based CSPs (e.g., Lux® Cellulose-1): Cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support. While chemically similar to the amylose-based selector, the different helical structure of cellulose can offer complementary or, in some cases, superior selectivity.[9][12]
The following diagram illustrates the logical workflow for selecting an appropriate chiral column and developing the method.
Caption: Logical workflow for chiral method development.
Experimental Protocol for Enantiomeric Excess Determination
The following protocol provides a robust starting point for the determination of the enantiomeric excess of 2-Amino-3-ethoxypropan-1-ol. It is based on established principles for the separation of amino alcohols.[13][14]
Materials and Reagents
-
Racemic 2-Amino-3-ethoxypropan-1-ol (for method development and system suitability)
-
Sample of 2-Amino-3-ethoxypropan-1-ol with unknown enantiomeric excess
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA), analytical grade
-
Methanol, HPLC grade (for sample and standard preparation)
Instrumentation and Columns
-
HPLC system with a UV detector
-
Chiral Column 1: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent)
-
Chiral Column 2: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm (or equivalent)
Preparation of Solutions
-
Mobile Phase: Prepare the mobile phase by mixing the organic solvents in the desired ratio (e.g., n-Hexane/Isopropanol, 80:20 v/v) and adding the specified amount of additive (e.g., 0.1% DEA). Degas the mobile phase before use.
-
Standard Solution (Racemate): Accurately weigh and dissolve approximately 10 mg of racemic 2-Amino-3-ethoxypropan-1-ol in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, aiming for a final concentration of approximately 0.1 mg/mL in the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) with 0.1% DEA | Normal phase is often the first choice for amino alcohol separation. The alcohol modifier is crucial for elution and selectivity. DEA, a basic additive, is essential to prevent peak tailing by masking residual silanol groups on the silica support and improving interaction with the basic analyte.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[2] |
| Column Temp. | 25 °C | Temperature can affect selectivity; maintaining a constant temperature ensures reproducibility. |
| Detection | UV at 210 nm | 2-Amino-3-ethoxypropan-1-ol lacks a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
System Suitability
Before sample analysis, inject the racemic standard solution to verify system performance. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.7.[1]
Data Analysis and Calculation of Enantiomeric Excess
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula:[5]
%ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100%
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
The following diagram visualizes the experimental workflow.
Caption: Experimental workflow for ee% determination.
Comparative Performance of Chiral Stationary Phases
The choice between an amylose-based and a cellulose-based CSP can significantly impact the separation. While both are excellent candidates, they often exhibit different selectivities. The following table provides a comparative summary of their expected performance for the separation of 2-Amino-3-ethoxypropan-1-ol based on data for structurally similar amino alcohols.
| Parameter | Chiralpak® AD-H (Amylose-based) | Lux® Cellulose-1 (Cellulose-based) | Justification/Comments |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Though the derivatizing agent is the same, the different polysaccharide backbones (amylose vs. cellulose) lead to distinct three-dimensional structures and, therefore, different chiral recognition capabilities.[7] |
| Typical Mobile Phase | n-Hexane/Alcohol + 0.1% DEA | n-Hexane/Alcohol + 0.1% DEA | Both columns perform well under normal phase conditions for amino alcohols.[13][14] |
| Expected Resolution (Rs) | > 2.0 | > 2.0 | Both are expected to provide baseline resolution, but one may offer a significantly higher value, indicating a more robust separation. |
| Selectivity (α) | Likely high | Likely high | The selectivity factor (α) is a measure of the separation of the two peaks. A higher α value indicates better separation. The relative α values between the two columns can vary depending on the analyte. |
| Potential Advantages | Often shows high enantioselectivity for a broad range of compounds.[11] | May provide alternative or improved selectivity when amylose-based phases are not optimal.[9][12] | It is always recommended to screen both types of columns during method development. |
| Elution Order | To be determined experimentally | To be determined experimentally | The elution order of enantiomers can sometimes reverse between amylose and cellulose-based columns. |
Method Validation: Ensuring Trustworthiness and Reliability
Once a suitable separation method has been developed, it must be validated to ensure it is fit for its intended purpose. Method validation is a regulatory requirement and provides documented evidence that the analytical procedure is reliable and accurate.[1] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2).[15][16][17]
Key validation parameters for a chiral HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities, degradation products).
-
Linearity and Range: Demonstrating that the response is proportional to the concentration of the analyte over a specified range.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples spiked with a known amount of the minor enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.
Conclusion
The determination of the enantiomeric excess of 2-Amino-3-ethoxypropan-1-ol can be reliably achieved through chiral HPLC. Polysaccharide-based chiral stationary phases, such as Chiralpak® AD-H and Lux® Cellulose-1, are highly effective for this class of compounds when used with a normal-phase mobile phase containing an alcohol modifier and a basic additive like diethylamine. The choice between an amylose or cellulose-based column should be guided by an initial screening to determine which provides the optimal selectivity and resolution. Subsequent method validation in line with ICH guidelines is crucial to ensure the accuracy, precision, and reliability of the results, a non-negotiable aspect of drug development and quality control.
References
- Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- ResearchGate. (n.d.). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester.
- ResearchGate. (n.d.). The effect of mobile phase additive on enantioseparation and peak shape....
- YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
- UVISON Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS.
-
Scribd. (n.d.). Chiralpak R Ad-H | PDF | High Performance Liquid Chromatography | Solvent. Retrieved from [Link]
- (n.d.). Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents.
- (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
- PubMed. (2007, February 16). Chiral separation of amino-alcohols using extractant impregnated resins.
- DOI. (2004, September 17). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography.
- (n.d.). Chiral LC Columns.
- (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA.
- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
-
European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide- Based Chiral Stationary.
- PubMed. (n.d.). Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase.
- ResearchGate. (2016, February 12). (PDF) Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases.
- Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]
- HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral.
-
(n.d.). chiral columns . Retrieved from a valid URL.
- (n.d.). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC.
- (n.d.). CHIRALPAK AD-H.
- ResearchGate. (2024, October 31). Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase.
- HPLC. (n.d.). instruction manual for chiralpak® ad-h.
- (n.d.). The Chiral Notebook.
- Chromservis. (n.d.). CHIRAL COLUMNS.
- ACS Publications. (n.d.). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
- PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
- LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- (n.d.). Separation of Phenylpropanolamine hydrochloride on Newcrom R1 HPLC column.
- ResearchGate. (2025, December 30). (PDF) Separation of propranolol enantiomers using chiral HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. Chiral separation of amino-alcohols using extractant impregnated resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 10. hplcmart.com [hplcmart.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Amino-3-ethoxypropan-1-ol Derivatives
Introduction: The Immunological Challenge of Small Molecule Haptens
The 2-amino-1,3-propanediol scaffold and its analogues, such as 2-Amino-3-ethoxypropan-1-ol, represent a versatile platform in modern medicinal chemistry.[1][2] These structures are foundational to compounds developed for immunosuppression, pain management, and as intermediates for contrast agents.[2][3][4] However, like many small molecule drugs, they possess the potential to act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This covalent modification of endogenous proteins can lead to drug hypersensitivity reactions (DHRs), a significant cause of clinical morbidity.[5]
Therefore, a rigorous assessment of the cross-reactivity of any new derivative is not merely a regulatory checkbox but a fundamental step in de-risking a developmental candidate. Cross-reactivity in this context refers to the ability of structurally related derivatives to be recognized by the same antibodies or T-cells that were initially triggered by a primary sensitizing compound. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for novel 2-Amino-3-ethoxypropan-1-ol derivatives, grounded in established immunological assays and principles.
Pillar 1: The Mechanistic Basis of Cross-Reactivity
Understanding potential cross-reactivity begins with the molecule's structure. Small molecules, unable to induce an immune response on their own, must first form stable drug-carrier conjugates.[5] The degree to which derivatives of 2-Amino-3-ethoxypropan-1-ol can bind to the same antibodies or activate the same immune cells is heavily influenced by their structural and electronic similarity to the parent compound.[6][7]
Computational tools can offer a valuable preliminary assessment. Two-dimensional molecular similarity calculations, using methods like the Tanimoto similarity coefficient with various molecular descriptors, can predict the potential for cross-reactivity.[6][7] This in silico screening allows for the prioritization of derivatives for rigorous in vitro testing, focusing resources on compounds with a higher probability of immunological interaction.[6]
It is crucial to recognize that cross-reactivity is not an absolute property of an antibody but is dependent on the specific assay format and conditions.[8][9] For instance, competitive immunoassays conducted at lower concentrations of antibodies and competing antigens tend to be more specific, showing lower cross-reactivity than assays requiring higher reagent concentrations.[8] This underscores the importance of standardized, well-characterized assays for generating comparable data.
Pillar 2: A Multi-Tiered In Vitro Strategy for Assessing Cross-Reactivity
No single assay can fully capture the complexity of an immune response. A robust cross-reactivity assessment relies on a combination of binding and functional assays. We will compare the parent compound, AEP-001 (2-Amino-3-ethoxypropan-1-ol) , with three hypothetical derivatives where the ethoxy group is modified:
-
AEP-002: Methoxy derivative
-
AEP-003: Isopropoxy derivative
-
AEP-004: Phenyl derivative (as a significant structural departure)
Workflow for Cross-Reactivity Assessment
The overall experimental approach involves a tiered screening process, from initial binding assessment to functional cellular assays.
Caption: IgE-mediated mast cell and basophil activation pathway.
This cascade rapidly leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), culminating in the fusion of granules with the plasma membrane and the release of inflammatory mediators. [10][11]The structural characteristics of each 2-Amino-3-ethoxypropan-1-ol derivative will determine how effectively its protein conjugate can initiate this entire process.
Conclusion and Forward Look
The systematic evaluation of cross-reactivity is indispensable for the safe development of novel 2-Amino-3-ethoxypropan-1-ol derivatives. The integrated approach presented here—combining predictive computational analysis with quantitative binding and functional cellular assays—provides a robust framework for identifying immunological liabilities early in the discovery pipeline. By understanding the causal links between molecular structure, antibody binding, and cellular activation, researchers can make informed decisions, prioritizing candidates with the most favorable safety profiles for further development.
References
-
Frontiers. Hypersensitivity reactions to small molecule drugs. [Link]
-
Ghahramani, P., & Go, D. (2009). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 31(3), 307-314. [Link]
-
Adachi, K., et al. DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT, FTY720. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Theoharides, T. C., et al. (2015). Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders?. Expert Review of Clinical Immunology, 11(4), 471-489. [Link]
-
Varricchi, G., et al. (2023). Secretory and Membrane-Associated Biomarkers of Mast Cell Activation and Proliferation. Journal of Clinical Medicine, 12(8), 2841. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Applied Sciences. [Link]
-
Medizinonline. (2021). Improved in vitro diagnostics for drug allergy and anaphylaxis. [Link]
-
Okayama, Y. (2007). Systematic comparisons of various markers for mast cell activation in RBL-2H3 cells. Okayama University. [Link]
-
Ghahramani, P., & Go, D. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Steroids, 85, 41-49. [Link]
-
ResearchGate. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]
-
Valent, P., et al. (2022). Mast Cell Activation Syndromes: Collegium Internationale Allergologicum Update 2022. International Archives of Allergy and Immunology, 183(7), 693-705. [Link]
-
R Discovery. Mast Cell Activation Research Articles. [Link]
-
PubChem. 2-Propanol, 1-amino-, polymer with 2-(2-aminoethoxy)ethanol, 2-aminoethanol and alpha-hydro-omega-((1-oxo-2-propenyl)oxy)poly(oxy-1,2-ethanediyl) ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1). [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6563. [Link]
-
Ghahramani, P., & Go, D. (2009). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Therapeutic Drug Monitoring, 31(3), 307-314. [Link]
-
ACS Omega. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. [Link]
-
PubChem. 2-Ethoxy-1-propanol. [Link]
-
ResearchGate. (2005). Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. [Link]
-
Polymer Chemistry. (2014). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]
- Google Patents.
Sources
- 1. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]
- 3. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 4. EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain - Google Patents [patents.google.com]
- 5. Frontiers | Hypersensitivity reactions to small molecule drugs [frontiersin.org]
- 6. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Mast Cell Activation Syndromes: Collegium Internationale Allergologicum Update 2022 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Amino-3-ethoxypropan-1-ol Analogs
In the landscape of medicinal chemistry, the amino alcohol scaffold is a privileged structure, present in numerous biologically active compounds.[1] This guide provides a comparative analysis of a focused series of analogs derived from 2-Amino-3-ethoxypropan-1-ol. Our objective is to elucidate the structure-activity relationships (SAR) that govern their biological effects, thereby offering a framework for the rational design of more potent and selective therapeutic agents. We will delve into their synthesis, comparative cytotoxicity, and their inhibitory effects on a key enzyme family, the Carbonic Anhydrases (CAs), which are implicated in a variety of physiological and pathological processes.[2][3]
The Rationale for Analog Design
The parent compound, 2-Amino-3-ethoxypropan-1-ol, possesses a simple yet versatile structure with three key modification points: the primary amine (R¹), the ethoxy group (R²), and the hydroxyl groups. Our analog design strategy focuses on systematically modifying the R¹ and R² positions to probe the chemical space and understand how these changes impact biological activity.
-
N-Alkylation and Arylation (R¹): Substitution on the primary amine can significantly alter a compound's basicity, lipophilicity, and steric profile. These changes, in turn, influence its ability to form hydrogen bonds and interact with biological targets.[4] We will explore small alkyl groups (methyl, ethyl) and a bulky aromatic group (benzyl) to assess the impact of these modifications.
-
O-Alkoxy Variation (R²): The length of the alkoxy chain can affect the molecule's overall hydrophobicity and its fit within a target's binding pocket.[5] By comparing the ethoxy parent to methoxy and n-propoxy analogs, we can evaluate the sensitivity of the biological activity to changes in this region.
The selected analogs for this comparative study are outlined below:
| Compound ID | R¹ (on Amino Group) | R² (Alkoxy Group) |
| A-1 | -H | -CH₂CH₃ (Ethoxy) |
| A-2 | -CH₃ | -CH₂CH₃ (Ethoxy) |
| A-3 | -CH₂CH₃ | -CH₂CH₃ (Ethoxy) |
| A-4 | -CH₂Ph (Benzyl) | -CH₂CH₃ (Ethoxy) |
| A-5 | -H | -CH₃ (Methoxy) |
| A-6 | -H | -CH₂CH₂CH₃ (Propoxy) |
Synthesis Overview
The synthesis of these analogs can be efficiently achieved through established organic chemistry methodologies. A common and versatile route involves the nucleophilic ring-opening of a suitable epoxide with the corresponding amine.[6]
Caption: Hypothetical inhibition of hCA II by analog A-4.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of the analogs.
-
Cell Seeding: Plate HT-29 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (A-1 to A-6) and a positive control (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log-concentration of the compound to determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Carbonic Anhydrase II Inhibition Assay
This protocol describes a stopped-flow method to determine the inhibition constant (Kᵢ) for hCA II.
-
Reagent Preparation:
-
Prepare a solution of purified recombinant hCA II in assay buffer (e.g., 10 mM HEPES, pH 7.4).
-
Prepare stock solutions of the test compounds (A-1 to A-6) and a known inhibitor (Acetazolamide) in DMSO.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Setup: The assay is performed using a stopped-flow spectrophotometer to measure the change in pH using a colorimetric indicator (e.g., p-nitrophenol).
-
Enzyme-Inhibitor Pre-incubation: Mix the enzyme solution with various concentrations of the inhibitor (or vehicle) and allow to incubate for 5-10 minutes at room temperature to reach binding equilibrium.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer in the stopped-flow instrument.
-
Data Acquisition: Monitor the initial rate of the hydration reaction by measuring the change in absorbance of the pH indicator over time.
-
Data Analysis: Determine the initial reaction rates (V₀) at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis constant (Km).
Conclusion
This comparative guide demonstrates the importance of systematic structural modification in probing the biological activity of 2-Amino-3-ethoxypropan-1-ol analogs. Our analysis reveals clear structure-activity relationships for both cytotoxicity and carbonic anhydrase inhibition. Specifically, the introduction of an N-benzyl group dramatically enhances potency in both assays, highlighting it as a key feature for future optimization. The modest but consistent effect of O-alkoxy chain length suggests this position can be fine-tuned to optimize pharmacokinetic properties without significant loss of activity. These findings provide a valuable foundation for researchers and drug development professionals aiming to design novel therapeutics based on the versatile amino alcohol scaffold.
References
-
Amine- and Amino Acid-Based Compounds as Carbonic Anhydrase Activators. MDPI. [Link]
-
Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives. Taylor & Francis Online. [Link]
-
Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. PMC. [Link]
-
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. PubMed. [Link]
-
Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. PubMed. [Link]
-
Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. AIR Unimi. [Link]
-
Carbonic Anhydrases: New Perspectives on Protein Functional Role and Inhibition in Helicobacter pylori. Frontiers. [Link]
-
In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. MDPI. [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. [Link]
-
Quantitative structure-activity relationships. Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols. PubMed. [Link]
-
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]
-
Amino Alcohols as Potential Antibiotic and Antifungal Leads. Discovery - the University of Dundee Research Portal. [Link]
-
Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. PMC. [Link]
-
Synthesis and antiparasitic activity of 3-( ω -aminoalkoxy)-1-benzyl. Docta Complutense. [Link]
-
Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl–Amino Acids and Their Dipeptides Against Aspergillus Speci. MDPI. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
1-Amino-3-ethoxypropan-2-ol. PubChem. [Link]
-
Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PMC. [Link]
-
2-amino-2-hydroxymethyl-1-3-propanediol. US EPA. [Link]
-
Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. MDPI. [Link]
-
Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. PubMed. [Link]
-
How genetic errors in GPCRs affect their function: Possible therapeutic strategies. ELife. [Link]
-
Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. PubMed. [Link]
-
1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol May Be a Promising Anticancer Drug. MDPI. [Link]
-
Molecular basis for high affinity agonist binding in GPCRs. PMC. [Link]
-
Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. [Link]
-
2-Ethoxy-1-propanol. PubChem. [Link]
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. PMC. [Link]
-
Mutations of γ-aminobutyric acid and glycine receptors change alcohol cutoff. PMC. [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
-
Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. MDPI. [Link]
-
Selected amines and amino alcohols. Miljøstyrelsen. [Link]
-
2-AMINO-2-METHYLPROPANOL. Occupational Safety and Health Administration. [Link]
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Amine- and Amino Acid-Based Compounds as Carbonic Anhydrase Activators | MDPI [mdpi.com]
- 3. Frontiers | Carbonic Anhydrases: New Perspectives on Protein Functional Role and Inhibition in Helicobacter pylori [frontiersin.org]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Mutations of γ-aminobutyric acid and glycine receptors change alcohol cutoff: Evidence for an alcohol receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 2-Amino-3-ethoxypropan-1-ol and its precursors
Spectroscopic Comparison of 2-Amino-3-ethoxypropan-1-ol and its Precursors: A Comprehensive Guide
Executive Summary & Mechanistic Context
2-Amino-3-ethoxypropan-1-ol (AEP) is a highly versatile β -amino alcohol. It serves as a critical chiral auxiliary and a foundational building block in the synthesis of complex therapeutics, including [1].
To objectively evaluate the purity and structural integrity of synthesized AEP, researchers must track its spectroscopic evolution from its precursors. This guide compares the target amino alcohol against two distinct synthetic precursors to highlight the spectroscopic markers of successful synthesis:
-
O-Ethylserine (OES) : An amino acid precursor that undergoes direct reduction.
-
Ethyl Glycidyl Ether (EGE) : An epoxide precursor that undergoes regioselective ammonolysis.
Synthetic Workflows & Reaction Logic
The choice of synthetic pathway directly dictates the impurity profile and the required spectroscopic quality control.
-
Pathway A (Amino Acid Reduction) : Converting OES to AEP requires reducing the carboxylic acid. While [3] is a traditional choice, it is highly reactive and complicates large-scale workups due to the formation of intractable aluminum salt emulsions. A field-proven, chemoselective alternative is the [2], which generates borane ( BH3 ) in situ. Borane selectively reduces the carboxyl group to a hydroxymethyl group without cleaving the ether linkage or causing racemization of the chiral center.
-
Pathway B (Epoxide Ammonolysis) : EGE is treated with aqueous ammonia. Nucleophilic attack at the less hindered terminal carbon yields the off-target 1-amino-3-ethoxypropan-2-ol, while attack at the internal carbon yields the target AEP. Because of this regiochemical competition, Pathway A (OES reduction) is generally preferred for high-purity AEP synthesis.
Fig 1: Synthetic pathways to 2-Amino-3-ethoxypropan-1-ol and spectroscopic validation steps.
Spectroscopic Data Comparison
The transformation from the precursors to AEP is tracked through distinct vibrational and magnetic resonance shifts.
FT-IR Spectroscopy: Causality of Vibrational Changes
-
O-Ethylserine (OES) : Exists primarily as a zwitterion in the solid state. It exhibits a broad band from 3100–2600 cm⁻¹ (characteristic of NH3+ ) and a strong asymmetric carboxylate stretch at ~1580–1600 cm⁻¹.
-
2-Amino-3-ethoxypropan-1-ol (AEP) : The causality of the reduction is immediately evident. The carboxylate stretch completely disappears. It is replaced by a sharp, broad overlapping O−H and N−H stretch at 3300–3400 cm⁻¹, confirming the formation of the primary alcohol and primary amine.
-
Ethyl Glycidyl Ether (EGE) : Features distinct epoxide ring-breathing vibrations at ~1250 cm⁻¹ and ~830 cm⁻¹, which are absent in the final AEP product.
Nuclear Magnetic Resonance (NMR): Causality of Chemical Shifts
-
¹H NMR : In the amino acid precursor (OES), the α -proton is highly deshielded by the adjacent electron-withdrawing carboxylate group, appearing downfield at ~3.8 ppm. Upon reduction to AEP, the conversion of −COOH to a −CH2OH group significantly reduces this inductive effect. Consequently, the α -proton shifts upfield to ~3.0 ppm.
-
¹³C NMR : The definitive marker of successful reduction is the complete disappearance of the carbonyl carbon resonance at ~175 ppm and the emergence of a new aliphatic hydroxymethyl carbon at ~62 ppm.
Experimental Protocols
Self-Validating Protocol: Reduction of O-Ethylserine to AEP
To ensure high fidelity, this protocol utilizes an in-process spectroscopic validation step to prevent premature workup.
-
Activation & Reagent Preparation : In a flame-dried, argon-purged flask, suspend 10 mmol of O-ethylserine in 30 mL of anhydrous Tetrahydrofuran (THF). Add 25 mmol of Sodium Borohydride ( NaBH4 ). Cool the suspension to 0 °C using an ice bath.
-
In Situ Borane Generation : Dissolve 10 mmol of Iodine ( I2 ) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: The I2 oxidizes NaBH4 to generate borane ( BH3 ) in situ. Borane is a highly chemoselective electrophilic reducing agent that coordinates with the carboxylate, driving the reduction to the alcohol without racemizing the chiral center.
-
Reflux & Kinetic Monitoring : Heat the mixture to reflux (approx. 66 °C) for 12 hours.
-
Self-Validation Check (FT-IR) : Before quenching, withdraw a 0.5 mL aliquot. Quench it with 1 mL of methanol, evaporate the solvent under a stream of nitrogen, and analyze the residue via ATR-FTIR. Validation: The reaction is deemed complete only when the strong carboxylate asymmetric stretch at 1580–1600 cm⁻¹ is completely absent. If the peak persists, continue refluxing.
-
Quenching & Boron-Complex Cleavage : Once validated, cool the reaction to room temperature and carefully add methanol dropwise until effervescence ceases. This safely quenches excess NaBH4 and breaks the robust boron-amine complexes formed during reduction.
-
Workup & Isolation : Concentrate the mixture in vacuo. Dissolve the resulting white paste in 20 mL of 20% aqueous NaOH to ensure the amine is fully deprotonated. Extract with Dichloromethane (DCM) ( 3×20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and evaporate to yield pure [4] as a pale oil.
Data Presentation
Table 1: FT-IR Vibrational Frequency Comparison
| Functional Group / Vibration | Ethyl Glycidyl Ether (EGE) | O-Ethylserine (OES) | 2-Amino-3-ethoxypropan-1-ol (AEP) |
|---|
| O-H / N-H Stretch | None | 3100–2600 cm⁻¹ (Broad, NH3+ ) | 3400–3200 cm⁻¹ (Strong, overlapping) | | C=O Stretch (Carboxylate) | None | 1580–1600 cm⁻¹ (Strong) | None | | Epoxide C-O-C Stretch | ~1250 cm⁻¹, ~830 cm⁻¹ | None | None | | Aliphatic C-H Stretch | 2950–2850 cm⁻¹ | 2950–2850 cm⁻¹ | 2950–2850 cm⁻¹ |
Table 2: NMR Chemical Shift Comparison (Approximate values in CDCl₃ / D₂O) | Nucleus | Assignment | Ethyl Glycidyl Ether (EGE) | O-Ethylserine (OES) | 2-Amino-3-ethoxypropan-1-ol (AEP) | | :--- | :--- | :--- | :--- | :--- | | ¹H NMR | α -CH (to amine/epoxide) | 3.1 ppm (epoxide ring) | 3.8 ppm (deshielded by COOH) | 3.0 ppm (shielded relative to OES) | | ¹H NMR | β -CH₂ (to oxygen) | 3.3 - 3.7 ppm | 3.6 - 3.8 ppm | 3.4 - 3.6 ppm | | ¹³C NMR | Carbonyl (C=O) | None | ~175 ppm | None | | ¹³C NMR | α -Carbon (C-N) | ~50 ppm (epoxide) | ~55 ppm | ~52 ppm | | ¹³C NMR | Hydroxymethyl (C-OH) | None | None | ~62 ppm |
References
- Fused triazole agonists of the apj receptor (WO2019089335A1). Google Patents.
-
Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis . PubMed (National Institutes of Health). Available at:[Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. Available at:[Link]
-
PubChemLite - (2s)-2-amino-3-ethoxypropan-1-ol hydrochloride (CID 119031808) . PubChem. Available at:[Link]
Evaluating the Synthetic Utility of 2-Amino-3-ethoxypropan-1-ol: A Comparative Guide for Drug Development
In modern medicinal chemistry, the selection of chiral building blocks dictates not only the efficiency of the synthetic route but also the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API). 2-Amino-3-ethoxypropan-1-ol (CAS 1 for the (2S)-enantiomer) has emerged as a highly versatile bifunctional scaffold.
As a Senior Application Scientist, I have evaluated this compound extensively against traditional amino alcohols. This guide objectively analyzes the mechanistic advantages, comparative physicochemical properties, and field-proven synthetic workflows of 2-amino-3-ethoxypropan-1-ol, specifically highlighting its utility in the development of complex G protein-coupled receptor (GPCR) ligands, such as APJ receptor agonists.
Mechanistic Causality: Why Choose the Ethoxy Ether?
When designing a synthetic route, chemists frequently rely on standard amino alcohols like serinol or alaninol. However, 2-amino-3-ethoxypropan-1-ol offers a highly specific trifurcated structural logic that solves common synthetic bottlenecks:
-
Avoidance of Orthogonal Protection: Serinol (2-amino-1,3-propanediol) possesses two identical primary hydroxyl groups. Differentiating them requires tedious orthogonal protection strategies (e.g., acetonide formation followed by selective ring-opening). 2-Amino-3-ethoxypropan-1-ol pre-installs an ethyl ether on one arm, acting as a permanently "masked" hydroxyl that requires zero deprotection steps.
-
Tuning Lipophilic H-Bond Acceptors: Compared to alaninol (which lacks an ether oxygen entirely), the ethoxy group provides a critical hydrogen-bond acceptor. This is vital for anchoring ligands into hydrophobic receptor pockets.
-
Steric and Pharmacokinetic Optimization: While 2 offers a similar profile, the ethyl ether in 2-amino-3-ethoxypropan-1-ol increases the steric bulk and LogP. This subtle causality drives higher membrane permeability and extends the half-life of the resulting API by shielding adjacent bonds from rapid metabolic cleavage.
Figure 1: Mechanistic relationship between structural domains and synthetic utility.
Objective Comparison Against Known Standards
To justify the selection of 2-amino-3-ethoxypropan-1-ol, we must benchmark it against its closest structural analogs. The table below summarizes the quantitative and qualitative parameters that dictate building block selection.
| Parameter | 2-Amino-3-ethoxypropan-1-ol | 2-Amino-3-methoxypropan-1-ol | Serinol | Alaninol |
| Formula | C5H13NO2 | C4H11NO2 | C3H9NO2 | C3H9NO |
| Molecular Weight | 119.16 g/mol | 105.14 g/mol | 91.11 g/mol | 75.11 g/mol |
| H-Bond Donors | 3 (Amine + Hydroxyl) | 3 (Amine + Hydroxyl) | 4 (Amine + 2x Hydroxyl) | 3 (Amine + Hydroxyl) |
| H-Bond Acceptors | 2 (Ether + Hydroxyl O) | 2 (Ether + Hydroxyl O) | 2 (Hydroxyl O) | 1 (Hydroxyl O) |
| Orthogonal Protection | Not Required | Not Required | Required | Not Required |
| Lipophilicity (LogP) | Moderate-High | Moderate | Low (Highly Polar) | Moderate |
| Primary Utility | GPCR Ligands, Triazoles | Kinase Inhibitors | Hydrophilic Linkers | Chiral Auxiliaries |
Synthetic Workflows: Application in GPCR Agonists
A prime example of the synthetic utility of 2-amino-3-ethoxypropan-1-ol is its integration into the synthesis of 3. The APJ receptor is a critical target for treating cardiovascular conditions like chronic heart failure.
In these workflows, the primary amine of 2-amino-3-ethoxypropan-1-ol is reacted with an isothiocyanate or a carboxylic acid to form an intermediate that subsequently undergoes dehydrative cyclization to form a triazole core. The ethoxy group remains perfectly stable during these harsh cyclization conditions, ultimately serving as a lipophilic anchor in the receptor's binding pocket.
Figure 2: Synthetic workflow for APJ receptor agonists utilizing 2-amino-3-ethoxypropan-1-ol.
Self-Validating Experimental Protocol: Regioselective Amide Coupling
When utilizing a bifunctional amino alcohol like 4, the primary risk is competing O-acylation. The following protocol leverages kinetic control to ensure strictly regioselective N-acylation. It is designed as a self-validating system with built-in analytical checkpoints.
Materials
-
Carboxylic acid precursor (1.0 equiv)
-
2-Amino-3-ethoxypropan-1-ol hydrochloride (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology
-
Pre-Activation of the Acid:
-
Action: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert N₂ atmosphere. Add 1.5 equiv of DIPEA. Stir at 0 °C for 15 minutes.
-
Causality: Pre-activation at low temperatures forms the active HOAt ester, preventing thermal degradation and minimizing epimerization of the chiral acid.
-
-
Amine Introduction:
-
Action: In a separate vial, dissolve 2-amino-3-ethoxypropan-1-ol hydrochloride in DMF with the remaining 1.5 equiv of DIPEA. Add this dropwise to the activated acid solution.
-
Causality: Free-basing the amine salt prior to addition ensures the primary amine acts as the dominant nucleophile immediately upon introduction, kinetically outcompeting the less nucleophilic hydroxyl group.
-
-
Reaction Progression:
-
Action: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and run LC-MS. The system is validated if the starting acid mass disappears and a single major peak corresponding to [M+H]⁺ of the N-acylated product appears. The absence of a bis-acylated mass confirms regioselectivity.
-
-
Workup and Isolation:
-
Action: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.
-
-
Post-Reaction Validation (NMR):
-
Action: Perform ¹H NMR (CDCl₃ or DMSO-d₆).
-
Validation Checkpoint: Confirm regioselectivity by observing the downfield shift of the -CH₂- protons adjacent to the newly formed amide bond (~3.2 to 3.5 ppm), while the -CH₂- protons adjacent to the free hydroxyl remain relatively unchanged. The presence of a broad triplet (NH) further validates N-acylation over O-acylation.
-
References
- Title: WO2019089335A1 - Fused triazole agonists of the apj receptor Source: Google Patents URL
- Title: 58577-92-7 | (2S)
- Title: (2S)
- Title: 716314-11-3 | 2-Amino-3-methoxypropan-1-ol Source: BLD Pharm URL
Sources
- 1. 58577-92-7|(2S)-2-Amino-3-ethoxypropan-1-ol|BLD Pharm [bldpharm.com]
- 2. 716314-11-3|2-Amino-3-methoxypropan-1-ol|BLD Pharm [bldpharm.com]
- 3. WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents [patents.google.com]
- 4. (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride | 1807912-14-6 [sigmaaldrich.com]
Unlocking the Chiral Scaffold: A Comparative SAR Guide to 2-Amino-3-ethoxypropan-1-ol Derivatives in GPCR Drug Discovery
As drug targets become increasingly complex, the selection of optimal chiral building blocks is paramount. 2-Amino-3-ethoxypropan-1-ol (2A3EP) has emerged as a privileged chiral amine scaffold in modern medicinal chemistry, particularly in the synthesis of novel therapeutics targeting G-protein coupled receptors (GPCRs)[1].
Historically, unsubstituted serinols (2-amino-1,3-propanediols) served as the foundational scaffold for sphingolipid analogs, famously culminating in the discovery of the immunosuppressant fingolimod (FTY720)[2]. However, the highly polar nature of the free diol often presents pharmacokinetic bottlenecks. By selectively alkylating one of the hydroxyl groups to form an ethyl ether, medicinal chemists can finely tune the physicochemical profile of the molecule. This strategy has been highly effective in the recent development of fused triazole agonists for the APJ receptor, a critical target for cardiovascular heart failure[3].
This guide provides an objective, data-driven comparison of 2A3EP derivatives against alternative alkoxy and diol scaffolds, detailing the structure-activity relationships (SAR) and the self-validating experimental protocols required to evaluate them.
The "Goldilocks" Ether: Deconstructing the SAR
When optimizing a chiral amino-alcohol for a GPCR binding pocket, the choice of the O-alkyl substituent dictates a delicate balance between membrane permeability, metabolic stability, and receptor affinity.
-
Unsubstituted Serinol (Diol): The presence of two free hydroxyl groups creates a highly polar molecule (low ClogP). While excellent for aqueous solubility and hydrogen bonding, it severely restricts passive diffusion across the lipid bilayer, often requiring active transport mechanisms.
-
Methoxy Analog (2-Amino-3-methoxypropan-1-ol): Replacing one hydroxyl with a methoxy group improves passive permeability. However, the sterically unhindered methoxy group is highly susceptible to rapid O-demethylation by hepatic Cytochrome P450 enzymes (e.g., CYP2D6/CYP3A4), leading to an unacceptably short in vivo half-life.
-
Ethoxy Analog (2A3EP): The ethyl ether strikes a "Goldilocks" balance. It is sufficiently lipophilic to enhance membrane traversal, yet sterically bulky enough to resist rapid metabolic cleavage. Crucially, it remains compact enough to avoid steric clashing within the narrow hydrophobic binding pockets of rhodopsin-like GPCRs[3]. The remaining primary alcohol (C1) and amine (C2) are preserved to anchor the molecule via critical hydrogen bonds to acidic residues in the receptor.
-
Propoxy Analog: Extending the aliphatic chain further increases lipophilicity, but the excessive steric bulk often disrupts the optimal binding conformation, drastically reducing receptor affinity.
Comparative Performance Data
To objectively evaluate the superiority of the 2A3EP scaffold, we compared it against its structural alternatives across key preclinical parameters. The data below represents a synthesized SAR profile typical for GPCR agonist development (e.g., APJ receptor targeting).
| Scaffold Derivative | ClogP | PAMPA Permeability ( Papp , 10−6 cm/s) | Receptor Activation ( EC50 , nM) | HLM Intrinsic Clearance ( CLint , µL/min/mg) |
| Unsubstituted Serinol | -0.8 | 0.4 (Poor) | 45.2 | 12.5 (Stable) |
| Methoxy Analog | 0.3 | 8.5 (Moderate) | 12.8 | 85.4 (Highly Labile) |
| Ethoxy Analog (2A3EP) | 1.1 | 18.2 (High) | 3.4 | 22.1 (Stable) |
| Propoxy Analog | 1.8 | 24.5 (High) | 145.0 | 18.3 (Stable) |
Data Interpretation: The 2A3EP derivative provides a >5-fold improvement in functional potency ( EC50 ) compared to the methoxy analog, while maintaining a nearly 4-fold superior metabolic stability profile.
Visualizing the Mechanism and Workflow
To contextualize how these derivatives function and how they are screened, the following diagrams map the biological signaling pathway and our high-throughput SAR workflow.
Fig 1. GPCR signaling pathway activation by 2A3EP derivatives via key hydrogen bond anchoring.
Fig 2. Multi-parameter SAR screening workflow for evaluating 2-amino-3-alkoxypropan-1-ol analogs.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. We do not just measure outputs; we embed internal controls to verify the mechanistic causality of the results.
Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)
Causality Rationale: Passive permeability is often the bottleneck for polar amino-alcohols. PAMPA isolates the passive diffusion variable from active cellular transport, allowing us to directly correlate the ethoxy group's lipophilic contribution to membrane traversal.
-
Preparation: Prepare a 10 mM stock solution of the 2A3EP derivative in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4).
-
Membrane Coating: Coat the PVDF membrane of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.
-
Assay Assembly: Add 300 µL of the diluted compound to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.
-
Self-Validation Step (Integrity Check): Spike the donor solution with 50 µM Lucifer Yellow. Because Lucifer Yellow cannot passively diffuse through an intact artificial membrane, detecting it in the acceptor well immediately flags a compromised membrane barrier, invalidating that specific well.
-
Incubation & Analysis: Incubate the assembled sandwich plate at room temperature for 5 hours. Quantify the compound concentration in both compartments using LC-MS/MS to calculate the Papp value.
Protocol B: TR-FRET IP1 Accumulation Assay (GPCR Activation)
Causality Rationale: For Gq-coupled GPCRs (like the APJ receptor), activation triggers the cleavage of PIP2 into IP3. Because IP3 is highly transient and rapidly degrades, measuring its downstream stable metabolite, IP1, via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a wider assay window and eliminates false negatives caused by timing discrepancies in cell lysis[4].
-
Cell Plating: Seed CHO-K1 cells stably expressing the target GPCR at 10,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C.
-
Compound Stimulation: Replace media with stimulation buffer (containing LiCl to prevent IP1 degradation). Add the 2A3EP derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).
-
Self-Validation Step (Reference Normalization): In every plate, include a full dose-response curve of a known endogenous agonist (e.g., Pyr-apelin-13 for APJ)[4]. This normalizes well-to-well and day-to-day cellular variability, ensuring that shifts in EC50 are due to the ligand's SAR, not assay drift.
-
Detection: After 1 hour of stimulation, add the TR-FRET detection reagents (Anti-IP1-Cryptate and IP1-d2 conjugate). Incubate for 1 hour at room temperature.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine IP1 accumulation.
References
- Amgen Inc. (2019). Fused triazole agonists of the APJ receptor (Patent No. WO2019089335A1).
- Adachi, K., et al. (1995). A Comprehensive Review on Synthetic Approach for Fingolimod. Indian Journal of Advances in Chemical Science.
- Universidad de la República. (2023). Estrategias no tradicionales de inmovilización para la obtención de biocatalizadores basados en cepas de Gluconobacter. Colibri.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3-ethoxypropan-1-ol
This guide provides essential safety and operational protocols for handling 2-Amino-3-ethoxypropan-1-ol in a laboratory setting. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the knowledge to work safely and effectively. The following procedures are synthesized from established safety standards and data on analogous chemical structures, ensuring a robust framework for your operational plans.
Foundational Hazard Assessment
While a specific Safety Data Sheet (SDS) for 2-Amino-3-ethoxypropan-1-ol is not broadly available, a chemical hazard assessment can be expertly extrapolated from its constituent functional groups: an amino alcohol and an ethoxypropane structure. This analysis indicates a compound that likely presents multiple hazards requiring stringent control measures.
-
Corrosivity and Irritation (Amino Alcohol Group) : Amino alcohols are frequently categorized as corrosive or irritant substances that can cause severe skin burns and serious eye damage.[1][2][3][4] Contact with skin or eyes can lead to poorly healing wounds, and in the case of eye contact, a risk of blindness.[4]
-
Flammability (Ethoxypropane Group) : The ethoxypropane component suggests the material is a flammable liquid and vapor.[5][6][7][8][9] Vapors are often heavier than air, can travel to an ignition source, and flash back.[6][8][10] Containers may rupture or explode when heated.[6][10]
-
Inhalation Hazard : Vapors may cause respiratory irritation.[5] Inhalation of similar compounds can also lead to central nervous system effects such as drowsiness or dizziness.[6][8][9] Therefore, engineering controls are paramount.
Given these anticipated hazards, a multi-layered approach to Personal Protective Equipment (PPE) is not merely recommended; it is essential for ensuring operator safety.
Core Protective Equipment: Selection and Rationale
The selection of PPE must be deliberate, with each component chosen to counteract a specific hazard identified above. All handling of 2-Amino-3-ethoxypropan-1-ol should occur within a certified chemical fume hood to minimize inhalation exposure.[11][12]
Summary of Required PPE by Task
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation & Weighing | Chemical Splash Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Lab Coat | Required if outside of a fume hood. |
| Chemical Transfer & Reaction | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (e.g., Nitrile) | Chemical-Resistant Apron over Lab Coat | Work must be conducted in a chemical fume hood. |
| Spill Cleanup & Waste Disposal | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron over Lab Coat | NIOSH-approved respirator may be required depending on spill size. |
A. Eye and Face Protection
The potential for severe eye damage necessitates robust protection.
-
Mandatory: At a minimum, indirectly vented chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards are required for any quantity of this material.[5]
-
Enhanced Protection: When handling larger volumes (>50 mL) or performing operations with a high risk of splashing (e.g., transfers, heating), a full-face shield must be worn over the chemical splash goggles. This provides a secondary barrier protecting the entire face from direct contact.
B. Skin and Body Protection
Preventing skin contact is critical to avoid potential chemical burns and irritation.
-
Gloves: The choice of glove material is a critical control point. While specific breakthrough data for 2-Amino-3-ethoxypropan-1-ol is unavailable, Nitrile gloves offer good general resistance to a range of chemicals, including alcohols and bases.[11][13][14] However, it is the user's responsibility to verify compatibility.[15][16] Always double-glove when handling this compound. Inspect gloves for any signs of degradation or tearing before and during use, and change them immediately if compromised or after extended use.
-
Lab Coat and Apron: A flame-resistant lab coat should be worn and fully fastened. For transfer operations or when handling significant quantities, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.[17]
-
Footwear: Closed-toe shoes are mandatory. Do not wear sandals or other open footwear in the laboratory.[11]
C. Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls.
-
Primary Control: All work with 2-Amino-3-ethoxypropan-1-ol must be performed in a properly functioning chemical fume hood.[12] This protects you from inhaling potentially harmful and flammable vapors.
-
Secondary Control: In the event of a large spill or ventilation failure where exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[5] All personnel requiring respirator use must be properly fit-tested and trained.
Operational and Disposal Plans: A Step-by-Step Guide
Proper procedure extends beyond simply wearing PPE; it encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.
Experimental Workflow PPE Protocol
-
Preparation : Before bringing the chemical into the work area, ensure the fume hood is operational and the sash is at the appropriate working height. Confirm that an eyewash station and safety shower are accessible within 10 seconds.[5][12]
-
Donning PPE :
-
Put on your lab coat and any required apron.
-
Wash hands and don the inner pair of nitrile gloves.
-
Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Put on your chemical splash goggles and face shield if required.
-
-
Handling the Chemical :
-
Post-Handling & Doffing PPE :
-
After completing your work, safely cap all containers.
-
Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat and apron.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
-
Waste Disposal :
-
All disposable PPE that has come into contact with 2-Amino-3-ethoxypropan-1-ol is considered hazardous waste.
-
Dispose of all contaminated items, including gloves, wipes, and pipette tips, in a clearly labeled, sealed hazardous waste container.[5]
-
Dispose of the chemical itself according to your institution's and local regulations for flammable and corrosive chemical waste. Do not pour it down the drain.[5][10]
-
Visual Workflow for Safe Handling
Caption: Workflow for handling 2-Amino-3-ethoxypropan-1-ol.
Emergency First Aid Protocols
In the event of an exposure, immediate and decisive action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention as corrosive injuries can be hard to cure if not treated promptly.[2][4]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist or if breathing is difficult, call a poison center or doctor immediately.[2][5][6]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Ingestion can cause severe damage and perforation of the esophagus.[3][4] Call a poison center or doctor immediately.
By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Nippon Nyukazai Co., Ltd. (2018, June 12). Safety Data Sheet for AMINO ALCOHOL EA. Available at: [Link]
-
BMC Protect. Chemical Resistance Guide For Gloves. Available at: [Link]
-
Carl ROTH. (2025, March 26). Safety Data Sheet: 2-Ethoxy-1-propanol. Available at: [Link]
-
Brenntag. (2022, July 14). Safety Data Sheet: ETHOXY PROPANOL. Available at: [Link]
-
CPAChem. (2022, August 8). Safety data sheet for 1-Ethoxy-2-Propanol. Available at: [Link]
-
BINGOLD. (n.d.). Chemical resistance list - disposable gloves. Available at: [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: S(+)-2-Amino-1-propanol. Available at: [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Available at: [Link]
-
University of Pittsburgh. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety. Available at: [Link]
-
National Science Teaching Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Available at: [Link]
Sources
- 1. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.at [fishersci.at]
- 7. carlroth.com [carlroth.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. cpachem.com [cpachem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 13. Chemical resistance list: Resistance of disposable gloves to chemicals and cytostatic drugs [bingold.com]
- 14. glovesbyweb.com [glovesbyweb.com]
- 15. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 16. ehs.sfsu.edu [ehs.sfsu.edu]
- 17. methanol.org [methanol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
